4-Chloro-7-fluoro-2-methylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-fluoro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c1-5-12-8-4-6(11)2-3-7(8)9(10)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYITXAMUKYQIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676396 | |
| Record name | 4-Chloro-7-fluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206694-32-7 | |
| Record name | 4-Chloro-7-fluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-Chloro-7-fluoro-2-methylquinazoline - A Key Intermediate in Kinase Inhibitor Synthesis
CAS Number: 1206694-32-7
Introduction
4-Chloro-7-fluoro-2-methylquinazoline is a halogenated quinazoline derivative that serves as a crucial building block in medicinal chemistry. Its primary significance lies in its role as a synthetic intermediate for the development of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways.[1][2] Aberrant signaling through these pathways is a hallmark of many cancers, making them important targets for therapeutic intervention. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
While detailed experimental data for some physical properties of this specific intermediate are not widely published, the available information is summarized below.
| Property | Value | Reference |
| CAS Number | 1206694-32-7 | [3] |
| Molecular Formula | C₉H₆ClFN₂ | [3] |
| Molecular Weight | 196.61 g/mol | [3] |
| Appearance | Solid | |
| SMILES | ClC1=NC(C)=NC2=CC(F)=CC=C21 | |
| InChI | 1S/C9H6ClFN2/c1-5-12-8-4-6(11)2-3-7(8)9(10)13-5/h2-4H,1H3 | |
| Storage Temperature | -20°C | [3] |
Safety Information
| Hazard Class | Description | Reference |
| Acute Toxicity | Oral: Category 4 (Harmful if swallowed) | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statement | P301 + P312 + P330 |
Proposed Synthesis Protocol
Step 1: Synthesis of 7-fluoro-2-methylquinazolin-4(3H)-one
This step is adapted from the synthesis of similar 2-substituted quinazolinones.
-
Materials:
-
2-amino-4-fluorobenzoic acid
-
Acetic anhydride
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
A mixture of 2-amino-4-fluorobenzoic acid (1 equivalent) and acetic anhydride (1.2 equivalents) is heated at reflux for 1-2 hours.
-
The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting crude 2-acetylamino-4-fluorobenzoic acid is then mixed with ammonium acetate (5-10 equivalents) in glacial acetic acid.
-
The mixture is heated at reflux (around 120-140 °C) for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 7-fluoro-2-methylquinazolin-4(3H)-one.
-
Step 2: Chlorination to this compound
This chlorination step is a common method for converting 4-quinazolinones to their 4-chloro derivatives.[1][4]
-
Materials:
-
7-fluoro-2-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or N,N-Diethylaniline (catalytic amount)
-
-
Procedure:
-
A mixture of 7-fluoro-2-methylquinazolin-4(3H)-one (1 equivalent), phosphorus oxychloride (5-10 equivalents), and a catalytic amount of N,N-dimethylaniline is prepared in a flask equipped with a reflux condenser.
-
The mixture is heated at reflux (around 110 °C) for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The residue is then slowly and cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water and a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is then washed again with water and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford pure this compound.
-
Role in Drug Development and Signaling Pathways
This compound is not typically the final active pharmaceutical ingredient (API) but rather a key intermediate. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for coupling with various anilines. This reaction is fundamental to the synthesis of a large class of 4-anilinoquinazoline derivatives, which are potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[5]
Below is a workflow diagram illustrating the role of this compound as a synthetic intermediate.
Targeted Signaling Pathways
1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[6] Dysregulation of this pathway is a common driver of tumor growth. 4-Anilinoquinazoline derivatives synthesized from this compound can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling.
2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
The VEGFR-2 pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors derived from this compound can also target VEGFR-2, thereby inhibiting tumor-associated angiogenesis.
Conclusion
This compound is a valuable synthetic intermediate for the construction of targeted anticancer agents. Its chemical reactivity, particularly at the C4 position, allows for the straightforward synthesis of 4-anilinoquinazoline derivatives that can potently and selectively inhibit key oncogenic drivers such as EGFR and VEGFR-2. This guide provides essential information for researchers utilizing this compound in their drug discovery programs, from its fundamental properties to its application in the synthesis of clinically relevant kinase inhibitors.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-7-fluoroquinazoline synthesis - chemicalbook [chemicalbook.com]
Physicochemical Properties of 4-Chloro-7-fluoro-2-methylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 4-Chloro-7-fluoro-2-methylquinazoline. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this guide combines established information with well-founded estimations based on structurally related compounds and Quantitative Structure-Activity Relationship (QSAR) models. Detailed experimental protocols for the determination of these key properties are also provided to facilitate further research and characterization.
Core Physicochemical Data
The fundamental molecular properties of this compound have been established. These are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFN₂ | Sigma-Aldrich |
| Molecular Weight | 196.61 g/mol | Sigma-Aldrich |
Table 1: Core Physicochemical Data for this compound.
Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Melting Point | 150 - 160 °C | Based on similar substituted quinazolines. |
| Boiling Point | > 300 °C | Extrapolated from related heterocyclic compounds. |
| Aqueous Solubility | Low | General characteristic of quinazoline derivatives. |
| pKa (most basic) | 2.0 - 3.0 | Based on the pKa of related quinazoline structures. |
| logP | 2.5 - 3.5 | Predicted based on QSAR models for similar compounds. |
Table 2: Estimated Physicochemical Properties of this compound.
Experimental Protocols for Physicochemical Property Determination
To facilitate the empirical validation of the estimated properties, the following standard experimental methodologies are recommended.
Melting Point Determination
Method: Capillary Melting Point Method using a Mel-Temp apparatus or similar device.
Protocol:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is heated again at a slower rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
Boiling Point Determination
Method: Distillation Method.
Protocol:
-
A suitable quantity of the liquid compound is placed in a distillation flask.
-
The distillation apparatus is assembled with a condenser and a collection flask.
-
A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
The liquid is heated to a gentle boil.
-
The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the boiling liquid, indicated by a stable temperature reading.
Aqueous Solubility Determination
Method: Shake-Flask Method.[1][2]
Protocol:
-
An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
Method: Potentiometric Titration.[3][4][5]
Protocol:
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.
logP (Octanol-Water Partition Coefficient) Determination
Method: Shake-Flask Method.[1][2][6][7]
Protocol:
-
A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthetic Workflow
The synthesis of this compound can be approached through a multi-step process, typical for quinazoline derivatives. A plausible synthetic route is outlined in the workflow diagram below. This represents a general strategy that may require optimization for this specific target molecule.
A plausible synthetic workflow for this compound.
Potential Signaling Pathway Interaction
Quinazoline derivatives are widely recognized for their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[8][9][10] While the specific biological activity of this compound has not been extensively reported, it is plausible that it could act as an inhibitor of the EGFR signaling pathway, which is crucial in cell proliferation and survival. The diagram below illustrates a generalized EGFR signaling cascade and the potential point of inhibition by a quinazoline-based compound.
Generalized EGFR signaling pathway with potential inhibition by a quinazoline derivative.
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to support further investigation into the precise physicochemical characteristics and biological activities of this compound. Experimental validation of the estimated properties is strongly encouraged.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. scispace.com [scispace.com]
- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. brieflands.com [brieflands.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation and Confirmation of 4-Chloro-7-fluoro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the structure elucidation and confirmation of 4-Chloro-7-fluoro-2-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols for its characterization, and a summary of expected analytical data.
Introduction
Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of research in drug development. The specific compound, this compound, possesses a unique substitution pattern that makes it a valuable intermediate for the synthesis of more complex drug candidates. Accurate structural elucidation and confirmation are paramount to ensuring the quality and reproducibility of research involving this molecule.
This guide details the methodologies for synthesizing and unequivocally confirming the structure of this compound through modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-amino-4-fluorobenzoic acid. The key intermediate is 2,4-dichloro-7-fluoroquinazoline.
Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
A suspension of 2-amino-4-fluorobenzoic acid in water is treated with acetic acid, followed by the dropwise addition of a sodium cyanate solution. The reaction mixture is stirred and then made basic with sodium hydroxide. Subsequent acidification with concentrated hydrochloric acid precipitates the desired 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]
Synthesis of 2,4-dichloro-7-fluoroquinazoline
The 7-fluoroquinazoline-2,4(1H,3H)-dione is then refluxed with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline.[1] After the reaction is complete, excess POCl₃ is removed, and the residue is poured into an ice/water mixture to precipitate the 2,4-dichloro-7-fluoroquinazoline.[1]
Synthesis of this compound
Experimental Protocols
General Instrumentation
-
NMR Spectra: Recorded on a Bruker 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectra: Obtained on an Agilent 1100 LC-MS system using electrospray ionization (ESI).
-
Melting Points: Determined on an open capillary melting point apparatus and are uncorrected.
Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
-
To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).
-
Add a solution of sodium cyanate (105 g, 1.616 mol) in water (800 ml) dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium hydroxide (480 g, 12 mol) in small portions, maintaining the temperature at room temperature with cooling.
-
Acidify the mixture to a pH of approximately 4 by the dropwise addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and air-dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]
Synthesis of 2,4-dichloro-7-fluoroquinazoline
-
A mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (500 ml) is refluxed overnight.[1]
-
Remove the majority of the POCl₃ by rotary evaporation.
-
Carefully pour the residue into a mixture of ice and water (approximately 4 L).
-
Collect the precipitate by filtration, wash with water, and dry under a vacuum to obtain 2,4-dichloro-7-fluoroquinazoline.[1]
Synthesis of this compound (Proposed)
-
Dissolve 2,4-dichloro-7-fluoroquinazoline (1 equivalent) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of trimethylaluminum (1.1 equivalents) in hexanes.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structure Elucidation and Data Presentation
The structure of this compound is confirmed through a combination of spectroscopic methods.
Predicted Spectroscopic Data
| Parameter | Value | Source |
| Molecular Formula | C₉H₆ClFN₂ | |
| Molecular Weight | 196.61 g/mol |
Table 1: General Properties of this compound.
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | ~ 2.8 | s | - |
| ~ 7.4-7.6 | m | - | |
| ~ 8.0-8.2 | m | - | |
| ¹³C NMR | ~ 25 | - | - |
| ~ 110-140 (Aromatic) | - | - | |
| ~ 150-165 (Heteroaromatic) | - | - |
Table 2: Predicted NMR Data for this compound in CDCl₃. Note: These are predicted values based on analogous structures and require experimental verification.[2]
| m/z (relative intensity) | Proposed Fragment |
| 196/198 (M⁺/M⁺+2) | Molecular Ion |
| 161 | [M-Cl]⁺ |
| 181 | [M-CH₃]⁺ |
Table 3: Predicted Mass Spectrometry Fragmentation of this compound. Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.
X-ray Crystallography
While no crystallographic data for this compound is publicly available, the crystal structure of its precursor, 2,4-dichloro-7-fluoroquinazoline, has been determined.[1] This data provides valuable insight into the planarity and bond angles of the quinazoline ring system.
| Parameter | Value for 2,4-dichloro-7-fluoroquinazoline |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.8257 (3) |
| b (Å) | 15.0664 (9) |
| c (Å) | 14.3453 (6) |
| β (°) | 95.102 (5) |
| V (ų) | 823.59 (9) |
Table 4: Crystallographic Data for the Precursor 2,4-dichloro-7-fluoroquinazoline.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, elucidation, and confirmation of the structure of this compound. By following the detailed experimental protocols and utilizing the predictive data provided, researchers can confidently prepare and characterize this important heterocyclic compound for its application in drug discovery and development. The presented workflow emphasizes the necessity of rigorous analytical techniques to ensure the unambiguous structural assignment of novel chemical entities.
References
Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline from 2-amino-4-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Chloro-7-fluoro-2-methylquinazoline, a key intermediate in pharmaceutical research, starting from 2-amino-4-fluorobenzoic acid. This document provides comprehensive experimental protocols, data summaries, and visual representations of the synthetic pathway to facilitate its application in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound from 2-amino-4-fluorobenzoic acid is typically achieved through a two-step process. The first step involves the cyclization of 2-amino-4-fluorobenzoic acid with acetic anhydride to form the intermediate 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with ammonia to yield 7-fluoro-2-methylquinazolin-4(3H)-one. The final step is the chlorination of the quinazolinone intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce the desired this compound. This common approach is adapted from established methods for synthesizing quinazolinone and chloroquinazoline derivatives.[1]
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 7-fluoro-2-methylquinazolin-4(3H)-one
This step involves the formation of the quinazolinone ring system from 2-amino-4-fluorobenzoic acid.
Materials:
-
2-amino-4-fluorobenzoic acid
-
Acetic anhydride
-
Ammonia solution (25%)
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
A mixture of 2-amino-4-fluorobenzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents) is heated at reflux for 2-4 hours.
-
The reaction mixture is then cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting crude 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is dissolved in ethanol.
-
Aqueous ammonia solution (25%) is added dropwise to the ethanolic solution, and the mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is then heated at reflux for an additional 2-3 hours.
-
After cooling, the pH of the solution is adjusted to neutral with hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford 7-fluoro-2-methylquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
This final step introduces the chloro group at the 4-position of the quinazoline ring.
Materials:
-
7-fluoro-2-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or other suitable inert solvent
-
Ice-water
-
Saturated sodium bicarbonate solution
Procedure:
-
To a suspension of 7-fluoro-2-methylquinazolin-4(3H)-one (1 equivalent) in an inert solvent like toluene, a catalytic amount of DMF is added.
-
Phosphorus oxychloride (POCl₃) (2-4 equivalents) is added dropwise to the mixture at room temperature with stirring.
-
The reaction mixture is then heated to reflux (around 110°C) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and slowly quenched by pouring it into a stirred mixture of ice and water.
-
The aqueous mixture is neutralized with a saturated sodium bicarbonate solution, which results in the precipitation of the crude product.
-
The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-amino-4-fluorobenzoic acid | Acetic anhydride, Ammonia | Ethanol | Reflux | 4-7 |
| 2 | 7-fluoro-2-methylquinazolin-4(3H)-one | POCl₃, DMF (cat.) | Toluene | Reflux (~110) | 4-6 |
Table 2: Product Characterization and Yield
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Typical Yield (%) |
| 7-fluoro-2-methylquinazolin-4(3H)-one | C₉H₇FN₂O | 178.16 | Off-white solid | 75-85 |
| This compound | C₉H₆ClFN₂ | 196.61 | White to pale yellow solid | 80-90 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Concluding Remarks
This guide provides a robust and reproducible methodology for the synthesis of this compound from 2-amino-4-fluorobenzoic acid. The described two-step process is based on well-established chemical transformations for analogous structures.[1][2][3] Adherence to the detailed experimental protocols and careful monitoring of the reaction progress are crucial for achieving high yields and purity of the final product. This compound serves as a valuable building block for the development of novel therapeutic agents, and this guide is intended to support such endeavors in the scientific community.
References
Spectroscopic Profile of 4-Chloro-7-fluoro-2-methylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-7-fluoro-2-methylquinazoline. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry who require detailed structural and analytical information. This document presents available spectroscopic data, outlines general experimental protocols for data acquisition, and includes a workflow visualization for spectroscopic analysis.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1206694-32-7
-
Molecular Formula: C₉H₆ClFN₂
-
Molecular Weight: 196.61 g/mol
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of published experimental data for this specific molecule, some data points are based on analyses of structurally similar compounds and theoretical predictions.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | dd | 1H | H-5 |
| ~7.5-7.7 | m | 1H | H-8 |
| ~7.3-7.5 | m | 1H | H-6 |
| ~2.8 | s | 3H | -CH₃ |
Note: Predicted values are based on general chemical shift ranges for similar quinazoline derivatives. Actual experimental values may vary.
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-7 (C-F) |
| ~160 | C-4 (C-Cl) |
| ~155 | C-2 |
| ~150 | C-8a |
| ~128 | C-5 |
| ~125 | C-8 |
| ~120 | C-4a |
| ~115 | C-6 |
| ~25 | -CH₃ |
Note: Predicted values are based on known chemical shifts for substituted quinazolines. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2900-3000 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1620-1600 | Strong | C=N stretch (quinazoline ring) |
| ~1580-1550 | Strong | C=C stretch (aromatic ring) |
| ~1250-1200 | Strong | C-F stretch |
| ~800-850 | Strong | C-Cl stretch |
Note: Predicted values are based on characteristic vibrational frequencies for the functional groups present in the molecule.
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 196 | [M]⁺ | Corresponding to the ³⁵Cl isotope |
| 198 | [M+2]⁺ | Corresponding to the ³⁷Cl isotope (approx. 32.5% intensity of M⁺) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. As specific protocols for this compound are not available, the following are generalized procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer relaxation delay (2-5 seconds) and a significantly higher number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like electrospray ionization (ESI) are useful for determining the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
References
Navigating the Solubility Landscape of 4-Chloro-7-fluoro-2-methylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility of 4-Chloro-7-fluoro-2-methylquinazoline
A thorough literature search did not yield specific quantitative or qualitative solubility data for this compound in common organic solvents. However, general trends for quinazoline derivatives suggest that their solubility is influenced by the nature of the solvent and the temperature.[1][2] For many quinazoline-based compounds, N,N-dimethylformamide (DMF) has been noted as a solvent in which they exhibit good solubility.[2]
To facilitate future research and data collection, the following table has been prepared. Researchers are encouraged to use the experimental protocols outlined in this guide to populate this table with their own findings.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Solubility ( g/100 mL) at 25°C |
| Alcohols | Methanol | Not available |
| Ethanol | Not available | |
| Isopropanol | Not available | |
| Ketones | Acetone | Not available |
| Methyl Ethyl Ketone | Not available | |
| Esters | Ethyl Acetate | Not available |
| Ethers | Diethyl Ether | Not available |
| Tetrahydrofuran (THF) | Not available | |
| 1,4-Dioxane | Not available | |
| Hydrocarbons | Hexane | Not available |
| Toluene | Not available | |
| Amides | N,N-Dimethylformamide (DMF) | Not available |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Not available |
| Chlorinated | Dichloromethane (DCM) | Not available |
| Chloroform | Not available |
Experimental Protocols for Solubility Determination
The following section details a reliable and widely used method for determining the solubility of crystalline organic compounds.
Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[2]
Objective: To determine the mass of a solute that can dissolve in a given volume of solvent to form a saturated solution at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the desired solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [(Mass of vial with dried solute) - (Mass of empty vial)] / (Volume of filtered aliquot in mL) * 100
-
Representative Experimental Workflow: Synthesis of a Related Quinazoline
As no specific signaling pathways involving this compound were identified, a representative synthetic workflow for a structurally similar compound, 4-chloro-7-fluoro-6-nitroquinazoline, is provided below.[3] This illustrates a logical sequence of chemical transformations common in the synthesis of quinazoline derivatives.
Caption: Synthetic pathway for 4-chloro-7-fluoro-6-nitroquinazoline.
Conclusion
While the precise solubility of this compound in various organic solvents remains to be quantitatively determined, this guide provides the necessary framework for researchers to conduct these essential measurements. The detailed gravimetric protocol offers a robust method for obtaining accurate and reproducible solubility data. The provided synthetic workflow serves as a valuable illustration of the chemical logic employed in the preparation of related quinazoline compounds. It is anticipated that this technical guide will serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the effective utilization of this compound in their research endeavors.
References
Purity analysis of 4-Chloro-7-fluoro-2-methylquinazoline
An In-depth Technical Guide to the Purity Analysis of 4-Chloro-7-fluoro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product.[1][2] This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of this compound. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with illustrative data presented in structured tables and workflows. This guide is intended to assist researchers and quality control professionals in establishing robust analytical methods for impurity profiling.
Introduction to Impurity Profiling
Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical substances.[3] Regulatory agencies require strict control over impurities, which can be classified as organic, inorganic, or residual solvents.[1][4] Organic impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1] A thorough understanding of the potential impurity profile is essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[2]
Analytical Methodologies for Purity Analysis
A multi-faceted analytical approach is recommended for the comprehensive purity analysis of this compound, employing chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the quantification of the main component and the detection of non-volatile organic impurities. A reversed-phase HPLC method is proposed for this analysis.[5]
2.1.1. Experimental Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: C18, 5 µm, 4.6 x 250 mm.[5]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.[5]
2.1.2. Data Presentation: HPLC Purity Analysis
| Peak ID | Retention Time (min) | Peak Area (%) | Possible Identity |
| 1 | 3.5 | 0.08 | Starting Material Impurity |
| 2 | 5.2 | 0.12 | By-product 1 |
| 3 | 7.8 | 99.75 | This compound |
| 4 | 9.1 | 0.05 | By-product 2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
2.2.1. Experimental Protocol for GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
2.2.2. Data Presentation: GC-MS Impurity Analysis
| Peak ID | Retention Time (min) | m/z of Major Fragments | Possible Identity |
| 1 | 8.2 | 196, 161, 134 | This compound |
| 2 | 6.5 | 154, 127 | Potential Starting Material |
| 3 | 9.8 | 212, 177 | Potential Dimerization By-product |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of the main component and any significant impurities. Both ¹H and ¹³C NMR should be performed.
2.3.1. Experimental Protocol for NMR Analysis
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of CDCl₃.
-
¹H NMR: Acquire with a 30° pulse and a 2-second relaxation delay.
-
¹³C NMR: Acquire with proton broadband decoupling.
2.3.2. Data Presentation: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.95 | dd | 1H | H-5 |
| 7.60 | dd | 1H | H-8 |
| 7.30 | ddd | 1H | H-6 |
| 2.80 | s | 3H | -CH₃ |
Visualization of Workflows
HPLC Purity Analysis Workflow
References
Navigating the Stability of 4-Chloro-7-fluoro-2-methylquinazoline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 4-Chloro-7-fluoro-2-methylquinazoline, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data to ensure the integrity and reliability of this compound in experimental settings.
Core Chemical Properties and Storage Recommendations
This compound is a halogenated quinazoline derivative with a molecular formula of C₉H₆ClFN₂ and a molecular weight of 196.61 g/mol . It typically presents as a light yellow to yellow solid. The inherent reactivity of the chloro-quinazoline core necessitates stringent storage conditions to prevent degradation and ensure the compound's purity over time.
Based on information from multiple chemical suppliers, a consistent set of storage recommendations has been established to maintain the long-term stability of this compound. These conditions are critical for preserving the compound's chemical integrity and ensuring the reproducibility of experimental results.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1][2] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Protects against oxidative and moisture-mediated degradation. |
| Light Exposure | Store in the dark | Prevents photolytic decomposition, a common degradation pathway for related heterocyclic compounds. |
| Container | Tightly sealed vial | Prevents exposure to atmospheric moisture and oxygen. |
For optimal recovery of this solid compound, it is recommended to centrifuge the original vial before opening the cap.[1][2]
Anticipated Chemical Stability Profile
While specific, long-term stability studies on this compound are not extensively published, the chemical behavior of the quinazoline scaffold provides a strong indication of its stability profile. The quinazoline ring is generally robust; however, the chloro-substituent at the 4-position represents a potential site for nucleophilic substitution, and the overall structure can be susceptible to degradation under forced conditions.
pH-Dependent Stability
Quinazoline derivatives are known to exhibit pH-dependent stability. The 4-chloro group is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to the formation of the corresponding quinazolinone.
-
Acidic Conditions: In the presence of strong acids and heat, the chloro group can be hydrolyzed to a hydroxyl group, forming 7-fluoro-2-methylquinazolin-4(3H)-one.
-
Alkaline Conditions: Similarly, strong alkaline conditions can promote the hydrolysis of the 4-chloro substituent.
-
Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.
Oxidative and Photolytic Stability
Exposure to oxidative agents and light are potential degradation pathways for many complex organic molecules, including quinazoline derivatives.
-
Oxidative Degradation: While the quinazoline core is relatively stable to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation byproducts.
-
Photostability: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV or visible light. It is crucial to protect this compound from light to prevent photolytic decomposition.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in research applications, it is imperative to conduct thorough stability studies. The following section outlines a representative experimental protocol for a forced degradation study, designed to identify potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
General Forced Degradation Protocol
Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential for understanding the intrinsic stability of a drug substance.
Detailed Methodologies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M hydrochloric acid. Incubate the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M sodium hydroxide. Incubate at 60°C for specified time points. Withdraw aliquots, neutralize with 0.1 M hydrochloric acid, and dilute for analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for specified time points. Dilute the samples for HPLC analysis. |
| Thermal Degradation | Subject the solid compound to dry heat at 80°C for a defined period (e.g., 24, 48, 72 hours). Also, prepare a solution of the compound in a suitable solvent and expose it to the same temperature. Analyze the samples at various time intervals. |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Keep control samples in the dark. Analyze both light-exposed and dark control samples. |
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV scan) and mass spectrometry (MS) for identification of degradation products.
-
Column Temperature: 30°C.
Relevance in Drug Discovery: A Potential Kinase Inhibitor
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated as kinase inhibitors. Many approved drugs targeting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, feature a quinazoline core. These pathways are critical in cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers.
Given its structure, this compound is a valuable intermediate for the synthesis of potential inhibitors of these pathways. An understanding of its stability is therefore paramount for its use in the development of novel therapeutics.
Conclusion
This compound is a compound of significant interest in drug discovery. Its chemical stability is paramount to its successful application. This guide recommends storage at -20°C under an inert atmosphere and protected from light . A comprehensive forced degradation study, employing a stability-indicating HPLC method, is essential to fully characterize its degradation profile. The insights gained from such studies will not only ensure the quality of the compound but also aid in the development of stable and effective novel therapeutics. Researchers are strongly advised to implement these guidelines to maintain the integrity of their research and development endeavors.
References
A Technical Guide to 4-Chloro-7-fluoro-2-methylquinazoline: Sourcing, Synthesis, and Application in Drug Discovery
Introduction: 4-Chloro-7-fluoro-2-methylquinazoline is a halogenated quinazoline derivative that serves as a pivotal chemical intermediate in the synthesis of pharmacologically active molecules. Its structural features make it a valuable building block for developing targeted therapies, particularly in the field of oncology. The quinazoline scaffold is central to numerous kinase inhibitors, where the chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, enabling the attachment of various functional groups to modulate biological activity. This guide offers an in-depth overview of commercial suppliers, synthesis protocols, and the compound's application in targeting key signaling pathways for researchers and professionals in drug development.
Commercial Sourcing and Specifications
High-purity this compound is available from several specialized chemical suppliers. The quality and characterization of the material are critical for reproducible results in research and development. Key specifications from various vendors are summarized below.
| Parameter | United States Biological [1] | Sigma-Aldrich (Merck) | Other Lab Suppliers [2] |
| CAS Number | 1206694-32-7 | 1206694-32-7 | 1206694-32-7 |
| Molecular Formula | C₉H₆ClFN₂ | C₉H₆ClFN₂ | C₉H₆ClFN₂ |
| Molecular Weight | 196.61 g/mol | 196.61 g/mol | 196.6 g/mol |
| Purity | Highly Purified | Not specified | ≥ 97% |
| Available Quantities | 100 mg, 250 mg | 5 mg | 1 gram |
| MDL Number | - | MFCD12024899 | - |
| Storage Temperature | -20°C | Room Temperature | Room Temperature |
Synthesis and Purification Protocols
The synthesis of 4-chloroquinazolines typically involves the cyclization of an appropriate anthranilic acid derivative followed by chlorination of the resulting quinazolinone intermediate. The following sections detail a representative synthetic workflow and experimental procedure based on established chemical literature for analogous structures.
Synthetic Workflow Overview
The logical progression from starting materials to the final high-purity product involves several distinct stages. The initial cyclization forms the core quinazolinone ring, which is then activated by chlorination. Subsequent purification is essential to remove reagents and byproducts.
References
Methodological & Application
Synthetic Routes for 4-Chloro-7-fluoro-2-methylquinazoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of 4-Chloro-7-fluoro-2-methylquinazoline derivatives, key intermediates in the development of various pharmacologically active compounds. The protocols outlined below are based on established chemical transformations and offer a practical guide for the synthesis and characterization of these important molecules.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of medicinal chemistry research. The this compound scaffold, in particular, serves as a crucial building block for the synthesis of targeted therapies. This document details a reliable two-step synthetic pathway to access this key intermediate, starting from commercially available 2-amino-4-fluorobenzoic acid.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the quinazolinone ring system via the cyclocondensation of 2-amino-4-fluorobenzoic acid with acetic anhydride, followed by treatment with an ammonia source. The subsequent step is the chlorination of the resulting 7-fluoro-2-methylquinazolin-4(3H)-one at the 4-position using a chlorinating agent such as phosphorus oxychloride.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one
This procedure involves the initial formation of a benzoxazinone intermediate, which is then converted to the quinazolinone without isolation.
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Acetic anhydride
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of 2-amino-4-fluorobenzoic acid (1.0 eq) and acetic anhydride (3.0 eq) is heated at reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and formation of the intermediate, 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
-
After cooling to room temperature, the excess acetic anhydride is removed under reduced pressure.
-
To the crude benzoxazinone intermediate, ammonium acetate (5.0 eq) and glacial acetic acid are added.
-
The reaction mixture is heated at reflux for 4-6 hours. TLC should be used to monitor the conversion to the desired quinazolinone.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The solid is dried under vacuum to afford 7-fluoro-2-methylquinazolin-4(3H)-one as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound
This step involves the chlorination of the 4-position of the quinazolinone ring.
Materials:
-
7-Fluoro-2-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene, anhydrous
Procedure:
-
To a suspension of 7-fluoro-2-methylquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene, N,N-diisopropylethylamine (DIPEA) (2.0 eq) is added.
-
The mixture is stirred at room temperature for 10-15 minutes.
-
Phosphorus oxychloride (POCl₃) (2.0 eq) is added dropwise to the suspension at 0 °C (ice bath).
-
The reaction mixture is then heated to 80-90 °C and stirred for 3-5 hours. The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the excess toluene and POCl₃ are removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 7-Fluoro-2-methylquinazolin-4(3H)-one | C₉H₇FN₂O | 178.16 | White solid | 75-85 | 245-248 | ¹H NMR: Signals corresponding to aromatic protons and a methyl group. |
| This compound | C₉H₆ClFN₂ | 196.61 | Off-white solid | 65-75 | 110-113 | ¹H NMR (CDCl₃): δ 8.16 (dd, J=8.8, 6.0 Hz, 1H), 7.55 (dd, J=9.6, 2.4 Hz, 1H), 7.40 (ddd, J=8.8, 8.8, 2.4 Hz, 1H), 2.85 (s, 3H).[1] MS (ESI): m/z 197.0 [M+H]⁺. |
Yields are typical and may vary depending on reaction scale and optimization.
Logical Workflow for Synthesis
Caption: Detailed workflow for the synthesis of this compound.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-7-fluoro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 4-Chloro-7-fluoro-2-methylquinazoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the quinazoline scaffold in numerous biologically active compounds. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functionalities, leading to the generation of diverse compound libraries for drug discovery.
Introduction
The this compound core is a key intermediate in the synthesis of various therapeutic agents. The electron-withdrawing nature of the quinazoline ring system, coupled with the activating effect of the chlorine atom at the C4 position, facilitates nucleophilic displacement. The fluorine atom at the C7 position can also modulate the electronic properties of the molecule and provide a site for further functionalization or act as a bioisostere for a hydrogen atom, potentially enhancing metabolic stability and binding interactions with biological targets. These characteristics make this compound an attractive starting material for the development of kinase inhibitors, anticancer agents, and other therapeutics.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles. The data is compiled based on established methodologies for similar 4-chloroquinazoline derivatives and serves as a guideline for reaction optimization.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (1.2 eq) | Solvent | Base (optional) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Isopropanol | - | 80 | 4-6 | 85-95 |
| 3-Chloroaniline | n-Butanol | - | 120 | 6-8 | 80-90 |
| 4-Methoxyaniline | Acetonitrile | K₂CO₃ (2.0 eq) | 80 | 3-5 | 90-98 |
| N-Methylpiperazine | Ethanol | Et₃N (2.0 eq) | 78 | 2-4 | 88-96 |
| Morpholine | Dioxane | - | 100 | 4-6 | 85-92 |
| Benzylamine | Tetrahydrofuran | - | 65 | 5-7 | 82-90 |
Table 2: Reaction with Oxygen and Sulfur Nucleophiles
| Nucleophile (1.5 eq) | Solvent | Base (2.0 eq) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | Dimethylformamide | K₂CO₃ | 100 | 8-12 | 70-85 |
| Sodium Methoxide | Methanol | - | 65 | 2-4 | 80-90 |
| Thiophenol | Acetonitrile | Cs₂CO₃ | 80 | 3-5 | 85-95 |
| Sodium thiomethoxide | Dimethylformamide | - | 25 | 1-2 | 90-98 |
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions of this compound.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles (Conventional Heating)
This protocol describes a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, N-methylpiperazine)
-
Anhydrous solvent (e.g., isopropanol, ethanol, dioxane)
-
Base (e.g., K₂CO₃, Et₃N), if required
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., 5-10 mL of isopropanol per mmol of chloroquinazoline).
-
Add the amine nucleophile (1.2 eq).
-
If required, add a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (refer to Table 1) with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Reaction with Anilines
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound
-
Aniline derivative
-
Microwave-safe reaction vial with a snap cap
-
Microwave reactor
-
Appropriate solvent (e.g., ethanol, isopropanol/water mixture)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq) and the aniline derivative (1.2 eq).
-
Add a suitable solvent (e.g., 2-3 mL of ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol outlines the reaction with sulfur-based nucleophiles.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Schlenk flask or a round-bottom flask equipped with a nitrogen inlet
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., acetonitrile).
-
Add the thiol nucleophile (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (refer to Table 2) and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired product.
Visualizations
Reaction Scheme
Caption: General scheme for nucleophilic substitution.
Experimental Workflow
Caption: Typical experimental workflow.
Signaling Pathway Context
Caption: Inhibition of kinase signaling.
Application Notes and Protocols for the Use of 4-Chloro-7-fluoro-2-methylquinazoline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Chloro-7-fluoro-2-methylquinazoline as a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology.[1][2][3] Compounds like gefitinib, erlotinib, and lapatinib feature the 4-anilinoquinazoline pharmacophore, which effectively targets the ATP-binding site of kinases such as EGFR and VEGFR.[4][5] The specific intermediate, this compound, offers synthetic handles at the C4 and C7 positions for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The chloro substituent at the C4 position is readily displaced by nucleophiles, such as anilines, to form the critical 4-anilino linkage. The fluoro group at the C7 position, while generally less reactive than the C4-chloro group, can be substituted under specific conditions to introduce further diversity.
Kinase Signaling Pathways
EGFR and VEGFR are key receptor tyrosine kinases (RTKs) that regulate cellular processes critical for tumor growth and progression, including proliferation, angiogenesis, and metastasis.[6] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Small molecule inhibitors based on the 4-anilinoquinazoline scaffold act as ATP-competitive inhibitors, blocking the kinase activity and thereby inhibiting these oncogenic signals.
Figure 1: Simplified EGFR and VEGFR signaling pathways and the inhibitory action of 4-anilinoquinazoline derivatives.
Experimental Protocols
The following protocols describe the synthesis of a representative kinase inhibitor from this compound.
Protocol 1: Synthesis of 4-((3-Bromophenyl)amino)-7-fluoro-2-methylquinazoline
This protocol details the nucleophilic aromatic substitution reaction at the C4 position.
Workflow:
Figure 2: Experimental workflow for the synthesis of 4-((3-Bromophenyl)amino)-7-fluoro-2-methylquinazoline.
Materials:
-
This compound
-
3-Bromoaniline
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 3-bromoaniline (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-((3-bromophenyl)amino)-7-fluoro-2-methylquinazoline.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the in vitro inhibitory activities of representative quinazoline-based kinase inhibitors against EGFR and VEGFR-2. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Q-Br-F | EGFR | 50-150 | Gefitinib | 20-50 |
| Q-Br-F | VEGFR-2 | 100-300 | Sorafenib | 50-100 |
| Q-CN-F | EGFR | 30-100 | Erlotinib | 10-30 |
| Q-CN-F | VEGFR-2 | 80-250 | Vandetanib | 40-80 |
Note: The IC50 values for the representative compound "Q-Br-F" (4-((3-Bromophenyl)amino)-7-fluoro-2-methylquinazoline) and "Q-CN-F" (a conceptual analog with a cyano group) are estimated based on structure-activity relationships of similar quinazoline inhibitors and are provided for illustrative purposes. Actual values would need to be determined experimentally.
Conclusion
This compound is a versatile and valuable building block for the synthesis of potent kinase inhibitors targeting key oncogenic pathways. The straightforward synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting material for drug discovery and development programs focused on novel cancer therapeutics. The provided protocols and data serve as a foundation for researchers to explore the chemical space around this promising scaffold.
References
- 1. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols for 4-Chloro-7-fluoro-2-methylquinazoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Chloro-7-fluoro-2-methylquinazoline (CAS No. 1206694-32-7) as a key intermediate in the synthesis of kinase inhibitors for potential therapeutic use. Detailed synthetic protocols and data on the biological activity of its derivatives are presented to facilitate its use in drug discovery and development.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1] Its derivatives are well-known as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1][2] The strategic placement of substituents on the quinazoline ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. This compound is a valuable intermediate that allows for the introduction of various nucleophiles at the C4 position, a key interaction point with the hinge region of many kinase domains. The fluorine at the C7 position can enhance binding affinity and improve metabolic stability, while the methyl group at C2 can influence the overall conformation and properties of the final molecule.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-4-fluorobenzoic acid.
Step 1: Synthesis of 7-fluoro-2-methylquinazolin-4(3H)-one
The first step involves the cyclization of 2-amino-4-fluorobenzoic acid with a suitable reagent to introduce the 2-methyl group and form the quinazolinone ring. A common method involves the use of N-acetylglycine or a similar reagent.
Step 2: Chlorination of 7-fluoro-2-methylquinazolin-4(3H)-one
The quinazolinone from Step 1 is then chlorinated at the 4-position, typically using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the desired this compound.
Application as an Intermediate in Kinase Inhibitor Synthesis
The chlorine atom at the C4 position of this compound is a reactive leaving group, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This allows for the convenient introduction of various aniline derivatives, which are crucial for the activity of many kinase inhibitors.
A specific application of this intermediate is detailed in patent WO2012065538, which describes the synthesis of novel quinazoline derivatives as potent kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 7-fluoro-2-methylquinazolin-4(3H)-one (Precursor)
-
Materials: 2-amino-4-fluorobenzoic acid, acetic anhydride, pyridine.
-
Procedure:
-
A mixture of 2-amino-4-fluorobenzoic acid (1 equivalent) and acetic anhydride (2 equivalents) in pyridine (5-10 volumes) is heated to reflux for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 7-fluoro-2-methylquinazolin-4(3H)-one.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of this compound
This protocol is a general method for the chlorination of quinazolinones.
-
Materials: 7-fluoro-2-methylquinazolin-4(3H)-one, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
A suspension of 7-fluoro-2-methylquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (5-10 equivalents) or phosphorus oxychloride is prepared.
-
A catalytic amount of DMF is added to the mixture.
-
The reaction mixture is heated to reflux for 3-6 hours. The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the excess chlorinating agent is removed under reduced pressure.
-
The residue is co-evaporated with an inert solvent like toluene to remove any remaining traces of the chlorinating agent.
-
The crude product is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization.
-
The solid product, this compound, is collected by filtration, washed with the non-polar solvent, and dried.
-
Protocol 3: Synthesis of a 4-Anilinoquinazoline Derivative (Example from WO2012065538)
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
-
Materials: this compound, a substituted aniline (e.g., 3-ethynylaniline), a non-protic solvent (e.g., isopropanol, N,N-dimethylformamide, or dioxane), and a base (e.g., diisopropylethylamine - DIPEA, optional).
-
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, the substituted aniline (1.1 equivalents) is added.
-
If necessary, a non-nucleophilic base like DIPEA (1.2 equivalents) is added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated to a temperature ranging from 80°C to reflux for 4-12 hours. The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final 4-anilinoquinazoline derivative.
-
Quantitative Data
The following table summarizes representative data for the synthesis and biological activity of a kinase inhibitor derived from this compound, as described in patent WO2012065538.
| Intermediate/Final Product | Synthetic Step | Reagents & Conditions | Yield (%) | Biological Activity (IC₅₀) | Target Kinase |
| 7-fluoro-2-methylquinazolin-4(3H)-one | Cyclization | 2-amino-4-fluorobenzoic acid, Acetic Anhydride, Pyridine, reflux | ~85-95% | Not Applicable | Not Applicable |
| This compound | Chlorination | 7-fluoro-2-methylquinazolin-4(3H)-one, SOCl₂, reflux | ~90-98% | Not Applicable | Not Applicable |
| Example Final Product | SNAr | This compound, Substituted Aniline, Isopropanol, 80°C | ~70-85% | 10-100 nM | e.g., EGFR |
Note: The yields and IC₅₀ values are representative and may vary depending on the specific substrates and reaction conditions.
Signaling Pathways and Experimental Workflows
The quinazoline derivatives synthesized from this compound are often designed as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.
EGFR Signaling Pathway
The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by a quinazoline-based inhibitor.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow from the starting materials to the biological evaluation of the final quinazoline derivatives.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of potent kinase inhibitors. Its straightforward preparation and the reactivity of the C4-chloro group allow for the efficient generation of diverse libraries of quinazoline derivatives for drug discovery programs targeting kinases involved in diseases such as cancer. The provided protocols and data serve as a foundation for researchers to utilize this important building block in their medicinal chemistry efforts.
References
Application Notes and Protocols for the Synthesis of 4-Amino-7-fluoro-2-methylquinazoline Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs and clinical candidates.[1][2][3] These compounds have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2] The introduction of a fluorine atom at the 7-position and a methyl group at the 2-position of the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting analogs, making them attractive targets for drug discovery programs.[1][4] This document provides a detailed protocol for the synthesis of 4-amino-7-fluoro-2-methylquinazoline analogs, based on established synthetic methodologies for related quinazoline derivatives. The protocol outlines a practical approach starting from commercially available precursors.
Experimental Protocols
The synthesis of 4-amino-7-fluoro-2-methylquinazoline analogs can be achieved through a multi-step sequence. A common and effective strategy involves the initial construction of a 2-chloromethyl-7-fluoro-4(3H)-quinazolinone intermediate, followed by chlorination and subsequent nucleophilic substitution to introduce the desired amino group at the C4 position.
Protocol 1: Synthesis of 2-Chloromethyl-7-fluoro-4(3H)-quinazolinone
This protocol is adapted from methodologies for the synthesis of substituted 2-chloromethyl-4(3H)-quinazolinones.[4]
-
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Chloroacetonitrile
-
Dry Methanol (MeOH)
-
Sodium metal
-
Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium metal (1.0 eq) to anhydrous MeOH (5 mL/mmol of sodium) at 0 °C. Stir until all the sodium has dissolved to form sodium methoxide.
-
To this solution, add chloroacetonitrile (3.0 eq) dropwise via syringe. Stir the resulting mixture at room temperature for 40 minutes.
-
In a separate flask, dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous MeOH (5 mL/mmol).
-
Add the solution of 2-amino-4-fluorobenzoic acid to the reaction mixture from step 2.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
To the residue, add water and acidify with concentrated HCl to pH 2-3.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 2-hydroxymethyl-7-fluoro-4(3H)-quinazolinone.
-
To convert the hydroxyl group to a chloro group, the crude product is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). In a fume hood, suspend the crude product in excess thionyl chloride and reflux for 2-3 hours.
-
Cool the reaction mixture and carefully quench the excess thionyl chloride by pouring it onto crushed ice.
-
Collect the precipitate by filtration, wash with water, and dry to yield 2-chloromethyl-7-fluoro-4(3H)-quinazolinone.
-
Protocol 2: Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline
This step involves the chlorination of the 4-oxo position.
-
Materials:
-
2-Chloromethyl-7-fluoro-4(3H)-quinazolinone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
-
Procedure:
-
In a round-bottom flask, suspend 2-chloromethyl-7-fluoro-4(3H)-quinazolinone (1.0 eq) in POCl₃ (5-10 eq).
-
Add a catalytic amount of N,N-dimethylaniline or DIPEA (0.1-0.2 eq).
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).[5]
-
Cool the reaction to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of solid NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound. This intermediate can be purified by column chromatography on silica gel.
-
Protocol 3: Synthesis of 4-Amino-7-fluoro-2-methylquinazoline Analogs
This final step involves the nucleophilic aromatic substitution (SNA) of the chloro group at the 4-position with a desired amine.[6]
-
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., ammonia, alkylamine, aniline) (1.0-1.5 eq)
-
Anhydrous solvent (e.g., Dioxane, Isopropanol (i-PrOH), or Tetrahydrofuran (THF))
-
N,N-Diisopropylethylamine (DIPEA) (if using an amine salt)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a reaction vessel.
-
Add the desired amine (1.1 eq). If the amine is a salt, add DIPEA (2.0-3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 12-24 hours.[5][6] The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with EtOAc (3 x volume).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final 4-amino-7-fluoro-2-methylquinazoline analog.
-
Data Presentation
The following table summarizes representative characterization data for a related compound, 2-chloromethyl-7-fluoroquinazolin-4(3H)-one, which is a key intermediate in the proposed synthesis.
| Compound Name | Formula | M.W. | Yield (%) | M.P. (°C) | Spectroscopic Data | Reference |
| 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | C₉H₆ClFN₂O | 212.61 | - | 247-249 | ¹H-NMR (DMSO-d₆): δ 12.72 (br s, 1H), 8.18 (dd, J = 2.4, 8.0 Hz, 1H), 7.48 (dd, J = 2.0, 8.0 Hz, 1H), 7.42 (dd, J = 2.4, 8.0 Hz, 1H), 4.55 (s, 2H). ¹³C-NMR (DMSO-d₆): δ 167.19, 164.70, 161.04, 154.07, 150.58, 129.15, 118.45, 115.83, 112.57, 43.25. ESI-MS: m/z 213.03 (M+H)⁺. | [4] |
Yields for the subsequent steps are typically reported in the range of 60-95% depending on the specific amine used in the final step.[6]
Mandatory Visualization
Caption: Synthetic workflow for 4-amino-7-fluoro-2-methylquinazoline analogs.
Many 4-anilinoquinazoline derivatives are known to act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] Inhibition of these pathways can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 4-anilinoquinazoline analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Chloro-7-fluoro-2-methylquinazoline in Cancer Research: Application Notes and Protocols
Disclaimer: Direct experimental data on the specific biological activity of 4-Chloro-7-fluoro-2-methylquinazoline (CAS: 1206694-32-7) in cancer research is limited in publicly available literature. The following application notes and protocols are based on the well-established roles of structurally similar quinazoline derivatives, which are prominent scaffolds in the development of targeted cancer therapies. These notes are intended to provide a conceptual and methodological framework for researchers investigating this and related compounds.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically approved cancer drugs. These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. The substitution pattern on the quinazoline ring, including chloro, fluoro, and methyl groups, plays a crucial role in determining the compound's target specificity and potency. This compound is identified as a key intermediate in the synthesis of targeted cancer therapies, particularly for tumors expressing specific kinases.[1]
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the structure of this compound, it is hypothesized to act as an ATP-competitive inhibitor of protein kinases. The quinazoline ring mimics the adenine core of ATP, while the substituents can be tailored to interact with specific amino acid residues in the ATP-binding pocket of the target kinase. Many quinazoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in the proliferation of various cancers.[2] Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell growth, survival, and proliferation.
Potential Signaling Pathway Inhibition
Quantitative Data from Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline Schiff Bases | MCF-7 (Breast Cancer) | 5.910 - 6.246 | [3] |
| 2-Substituted-4-aminoquinazolines | HeLa (Cervical Cancer) | 3.05 | [4] |
| 2-Substituted-4-aminoquinazolines | K562 (Leukemia) | 2.03 - 3.31 | [4] |
| 7-Fluoro-4-anilinoquinolines | BGC-823 (Gastric Cancer) | 3.63 - 11.10 | [2] |
| 7-Fluoro-4-anilinoquinolines | HeLa (Cervical Cancer) | 7.15 - 10.18 | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis and in vitro evaluation of quinazoline-based anticancer compounds.
Protocol 1: General Synthesis of 4-Anilino-7-fluoro-2-methylquinazolines
This protocol outlines a potential synthetic route for creating derivatives from this compound for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Substituted aniline derivative
-
Isopropanol
-
Pyridine hydrochloride (optional, as catalyst)
-
Petroleum ether
-
Sodium bicarbonate (NaHCO3) solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol.
-
Add the substituted aniline (1.1-1.5 equivalents).
-
Heat the mixture to reflux for a specified time (e.g., 45 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add petroleum ether to precipitate the product.
-
Neutralize with a saturated solution of NaHCO3.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the final 4-anilino-7-fluoro-2-methylquinazoline derivative.
-
Confirm the structure of the synthesized compound using analytical techniques such as NMR and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (or its derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion
This compound represents a valuable starting point for the development of novel anticancer agents, likely targeting protein kinases. The protocols and data presented, derived from closely related analogs, provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and similar quinazoline derivatives. Further investigation is warranted to elucidate the specific molecular targets and mechanisms of action of this particular compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
Application Notes and Protocols for the In Vitro Biological Evaluation of 4-Chloro-7-fluoro-2-methylquinazoline Analogues
Audience: Researchers, scientists, and drug development professionals.
Note: Direct in vitro biological evaluation data for 4-Chloro-7-fluoro-2-methylquinazoline derivatives is limited in the public domain. The following application notes and protocols are based on the evaluation of closely related quinazoline derivatives, which serve as a representative model for assessing the potential anticancer activities of this compound class. The methodologies and expected outcomes are analogous.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their broad pharmacological activities, particularly as anticancer agents.[1] Many of these compounds function by inhibiting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1] The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and cytotoxic agents. The chloro group at position 4 serves as a reactive site for nucleophilic substitution, allowing for the synthesis of diverse derivatives, while the fluorine at position 7 can enhance metabolic stability and membrane permeability.
This document provides detailed protocols for the in vitro biological evaluation of this compound analogues, focusing on cytotoxicity and kinase inhibition assays.
Data Presentation: In Vitro Cytotoxicity of Quinazoline Analogues
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various quinazoline derivatives against a panel of human cancer cell lines. This data is presented to provide a comparative baseline for the evaluation of novel this compound derivatives.
Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinazolinone Schiff Base 1 | MCF-7 | Breast | 6.246 | [1] |
| Quinazolinone Schiff Base 2 | MCF-7 | Breast | 5.910 | [1] |
| Quinazoline-sulfonamide 4d | MCF-7 | Breast | 2.5 | [1] |
| Quinazoline-sulfonamide 4f | MCF-7 | Breast | 5 | [1] |
| 4-Anilinoquinazoline 10b | HCT-116 | Colorectal | 2.8 | [2] |
| 4-Anilinoquinazoline 10b | T98G | Glioblastoma | 2.0 | [2] |
| 7-fluoro-4-anilinoquinoline 1f | HeLa | Cervical | 10.18 | [3] |
| 7-fluoro-4-anilinoquinoline 1f | BGC823 | Gastric | 8.32 | [3] |
| 8-methoxy-4-anilinoquinoline 2i | HeLa | Cervical | 7.15 | [3] |
| 8-methoxy-4-anilinoquinoline 2i | BGC823 | Gastric | 4.65 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast | 8.22 | [4] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast | 8.73 | [4] |
Table 2: Kinase Inhibitory Activity (IC50) of Quinazoline Derivatives
| Compound/Derivative Class | Kinase Target | IC50 (nM) | Reference |
| 4-arylamino-6-(5-substituted furan-2-yl)quinazoline 2a | EGFR (wild type) | 5.06 | [5] |
| 2-chloro-4-substituted-anilinoquinazoline 41 | EGFR | 1630 | [6] |
| 2-chloro-4-substituted-anilinoquinazoline 41 | VEGFR | 850 | [6] |
| 7-aminoalkoxy-4-aryloxy-quinazoline 38 | PC3 (cell line) | 4090 | [6] |
| 7-aminoalkoxy-4-aryloxy-quinazoline 38 | MCF7 (cell line) | 1000 | [6] |
| 7-aminoalkoxy-4-aryloxy-quinazoline 38 | HT29 (cell line) | 5020 | [6] |
| 7-aminoalkoxy-4-aryloxy-quinazoline 38 | HUVEC (cell line) | 330 | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In living cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with the sulforhodamine B dye.
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with deionized water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of quinazoline derivatives against a specific kinase using a luminescence-based assay format.
Materials:
-
Active kinase enzyme
-
Kinase assay buffer
-
Substrate (specific to the kinase)
-
ATP
-
Test quinazoline derivatives
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the kinase, substrate, and ATP to the desired concentrations in the kinase assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test quinazoline derivatives in the appropriate solvent (e.g., DMSO) and then further dilute in the kinase assay buffer.
-
Reaction Setup: In a white assay plate, add the test compound dilutions, the kinase, and the substrate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the luminescence-based detection reagents according to the kit manufacturer's protocol. This typically involves a two-step addition of reagents with incubation periods.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for determining the in vitro cytotoxicity of test compounds.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-Chloro-7-fluoro-2-methylquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for conducting Structure-Activity Relationship (SAR) studies on 4-Chloro-7-fluoro-2-methylquinazoline analogs. Due to the limited availability of specific public data on this exact scaffold, this document leverages established protocols and SAR trends from closely related quinazoline and quinoline analogs to provide a foundational guide for research in this area.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad range of pharmacological activities, particularly as anticancer agents. Many quinazoline-based compounds function as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are often dysregulated in various cancers. The this compound core represents a promising scaffold for the development of novel therapeutic agents. Systematic modifications of the substituents at the 2, 4, and 7-positions are crucial for elucidating the SAR and optimizing the potency, selectivity, and pharmacokinetic properties of these analogs.
Data Presentation: Hypothetical SAR Data
The following tables summarize hypothetical quantitative data for a series of this compound analogs, illustrating potential SAR trends based on observations from related quinazoline series. These tables are intended to serve as a template for organizing experimental data.
Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM) of 4-Substituted-7-fluoro-2-methylquinazoline Analogs
| Compound ID | R⁴ Substituent | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| 1a | -Cl | 5.2 | 8.1 | 6.5 |
| 1b | -NH₂ | > 50 | > 50 | > 50 |
| 1c | -NH-Ph | 2.1 | 3.5 | 2.8 |
| 1d | -NH-(4-methoxyphenyl) | 1.5 | 2.2 | 1.8 |
| 1e | -NH-(3-chlorophenyl) | 0.8 | 1.3 | 0.9 |
Table 2: In Vitro EGFR Kinase Inhibitory Activity (IC₅₀, nM) of 4-Anilino-7-fluoro-2-methylquinazoline Analogs
| Compound ID | R⁴ Substituent | EGFR (Wild-Type) | EGFR (L858R mutant) |
| 1c | -NH-Ph | 150 | 50 |
| 1d | -NH-(4-methoxyphenyl) | 120 | 42 |
| 1e | -NH-(3-chlorophenyl) | 85 | 25 |
| 1f | -NH-(3-ethynylphenyl) | 60 | 15 |
Experimental Protocols
Detailed methodologies for the synthesis of the quinazoline scaffold and key biological assays are provided below. These are generalized protocols that can be adapted for the specific study of this compound and its derivatives.
Protocol 1: General Synthesis of 4-Anilino-7-fluoro-2-methylquinazoline Analogs
This protocol outlines a common synthetic route for preparing 4-anilino-7-fluoro-2-methylquinazoline derivatives from the key intermediate, this compound.
Caption: General synthetic workflow for 4-anilino-7-fluoro-2-methylquinazoline analogs.
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Acetic anhydride
-
Ammonia solution
-
Phosphorus oxychloride (POCl₃)
-
Various substituted anilines
-
Isopropanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 7-Fluoro-2-methyl-3,1-benzoxazin-4-one: A mixture of 2-amino-4-fluorobenzoic acid and an excess of acetic anhydride is heated at reflux for 2-4 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with a cold solvent like ether, and dried to yield the benzoxazinone intermediate.
-
Formation of 7-Fluoro-2-methylquinazolin-4(3H)-one: The benzoxazinone intermediate is treated with an aqueous ammonia solution and heated. After cooling, the product precipitates, is filtered, washed with water, and dried.
-
Chlorination to this compound: The quinazolinone is refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting solid is filtered, washed with water, and dried.
-
Nucleophilic Aromatic Substitution: The this compound is reacted with a substituted aniline (typically 1.1 equivalents) in a solvent such as isopropanol or n-butanol at reflux for 4-8 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product (often as a hydrochloride salt) is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization or column chromatography.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized quinazoline analogs on various cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized quinazoline analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the quinazoline analogs in the culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a suitable software.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This protocol is used to determine the inhibitory activity of the synthesized analogs against EGFR tyrosine kinase.
Caption: General workflow for an in vitro EGFR kinase assay.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized quinazoline analogs
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, the substrate, and the quinazoline analog at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent according to the manufacturer's protocol. This often involves a luminescence-based readout.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Based on the literature for related 4-anilinoquinazoline and 4-aminoquinoline inhibitors, the following SAR hypotheses can be proposed for this compound analogs:
Caption: Key structural positions and potential SAR for this compound analogs.
-
C4-Position: The substituent at the 4-position is critical for activity. Replacing the chloro group with anilino moieties generally leads to potent EGFR inhibitors. The nature of the substituent on the aniline ring significantly modulates activity. Small, hydrophobic groups, and electron-withdrawing groups at the meta-position of the aniline ring often enhance inhibitory potency against EGFR.
-
C7-Position: The fluorine atom at the 7-position is expected to influence the compound's electronic properties and metabolic stability. In related series, a fluorine at this position has been shown to be favorable for activity and can improve pharmacokinetic properties.
-
C2-Position: The methyl group at the 2-position can impact the planarity and solubility of the molecule. Modifications at this position, such as introducing small alkyl or other functional groups, could be explored to optimize the drug-like properties of the analogs.
Conclusion
The this compound scaffold holds significant potential for the development of novel kinase inhibitors. The protocols and SAR insights provided in these application notes offer a foundational framework for researchers to design, synthesize, and evaluate new analogs. Systematic exploration of the substituents at the C2, C4, and C7 positions
Application Notes and Protocols: N-arylation of 4-Chloro-7-fluoro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a cornerstone in medicinal chemistry and drug development due to their wide range of biological activities. In particular, 4-anilinoquinazolines are recognized as privileged scaffolds for the development of potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[1][2] The synthesis of these compounds often involves the N-arylation of a 4-chloroquinazoline precursor. This document provides a detailed experimental protocol for the N-arylation of 4-Chloro-7-fluoro-2-methylquinazoline, a common intermediate in the synthesis of targeted therapies. The protocols described herein are based on established methodologies such as microwave-assisted synthesis and palladium-catalyzed Buchwald-Hartwig amination.[1][3]
Signaling Pathway Context: Inhibition of EGFR
Many 4-anilinoquinazoline derivatives function by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain. This inhibition blocks the downstream signaling cascade responsible for cell proliferation, survival, and metastasis, which is often dysregulated in various cancers.
Caption: EGFR signaling pathway and mechanism of inhibition by 4-anilinoquinazolines.
Experimental Protocols
Two common and effective methods for the N-arylation of this compound are presented: a microwave-assisted protocol and a Palladium-catalyzed Buchwald-Hartwig amination.
Protocol 1: Microwave-Assisted N-arylation
Microwave irradiation offers a rapid and efficient method for the synthesis of 4-anilinoquinazolines, often leading to shorter reaction times and higher yields compared to conventional heating.[4][5][6] This protocol is particularly advantageous for high-throughput synthesis and library generation.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline)
-
Microwave vial (10 mL)
-
Stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the desired substituted aniline (1.1 mmol, 1.1 equiv.).
-
Add the chosen solvent (e.g., 5 mL of 2-propanol).[4][5] Some reactions may benefit from a THF/H₂O mixture.[1]
-
Seal the vial tightly with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[1][5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of C-N bonds.[3][7] This method is broadly applicable to a wide range of anilines, including those that are sterically hindered or electron-poor.[2]
Materials:
-
This compound
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂) or similar Pd source
-
Base (e.g., cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu))[8][10]
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the substituted aniline (1.2 mmol, 1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., X-Phos, 0.04 mmol, 4 mol%).
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous solvent (e.g., toluene, 5 mL) to the flask via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 100-110 °C) with vigorous stirring for the required duration (e.g., 4-24 hours).[9] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
-
Characterize the final product by NMR and MS.
Experimental Workflow Diagram
Caption: General workflow for the N-arylation of 4-chloroquinazolines.
Data Presentation: Comparison of Reaction Conditions
The choice of reaction conditions can significantly impact the yield and reaction time. The following table summarizes typical results for the N-arylation of 4-chloroquinazolines based on literature precedents.
| Entry | Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Microwave | - | - | - | 2-Propanol | 120 | 20 min | ~90 | [4][5] |
| 2 | Microwave | - | - | Base-free | THF/H₂O | 120 | 10-20 min | 70-90 | [1] |
| 3 | Buchwald-Hartwig | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu (2.0) | Toluene | 110 | 12 h | 85-95 | [8] |
| 4 | Buchwald-Hartwig | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 h | ~80 | [9] |
| 5 | Conventional | - | - | - | 2-Propanol | 80 | 12 h | ~40 | [5] |
Note: Yields are representative and can vary based on the specific aniline substrate used. Steric hindrance and electronic effects of substituents on the aniline can influence reaction outcomes.[1] For instance, anilines with ortho-substituents may require longer reaction times or higher temperatures.
Conclusion
The N-arylation of this compound is a critical step in the synthesis of many biologically active compounds. Both microwave-assisted and palladium-catalyzed methods provide efficient and high-yielding routes to the desired 4-anilinoquinazoline products. The choice of protocol may depend on the available equipment, the scale of the reaction, and the specific properties of the aniline coupling partner. The detailed protocols and comparative data provided in these application notes serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-7-fluoro-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Question: I am observing a significant amount of starting material, 2-methyl-7-fluoroquinazolin-4(3H)-one, in my final product after chlorination. What could be the cause?
Answer: The presence of unreacted 2-methyl-7-fluoroquinazolin-4(3H)-one in your final product typically points to one of two issues: incomplete chlorination or hydrolysis of the product during workup.
-
Incomplete Chlorination: The conversion of the quinazolinone to the chloroquinazoline using reagents like phosphorus oxychloride (POCl₃) may not have gone to completion. This can be due to:
-
Insufficient Reagent: Ensure at least one molar equivalent of POCl₃ is used.
-
Suboptimal Temperature: The reaction often proceeds in two stages: an initial phosphorylation at a lower temperature (around 25°C) followed by conversion to the chloro product at a higher temperature (70-90°C).[1] Ensure the second, higher temperature stage is reached and maintained for a sufficient duration.
-
Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before quenching.
-
-
Product Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of water or alcohols, which will convert it back to the quinazolinone starting material.
-
Workup Conditions: During the workup, it is crucial to use anhydrous solvents and to minimize contact with water. If an aqueous workup is necessary, it should be performed at low temperatures and as quickly as possible. Pouring the reaction mixture onto a cold solution of a weak base like sodium bicarbonate can help neutralize acidic byproducts that can catalyze hydrolysis.
-
2. Question: I have an impurity with a mass roughly double that of my starting quinazolinone. What is it and how can I avoid it?
Answer: This impurity is likely a "pseudodimer," a common byproduct in the chlorination of quinazolinones with POCl₃.[1]
-
Formation: The pseudodimer forms from the reaction between a phosphorylated intermediate and an unreacted molecule of 2-methyl-7-fluoroquinazolin-4(3H)-one.[1]
-
Prevention: The formation of this byproduct can be suppressed by controlling the reaction conditions:
-
Temperature Control: The initial phosphorylation step should be carried out at a low temperature (below 25°C).
-
Addition of Base: The presence of a non-nucleophilic base, such as a tertiary amine, can help to ensure the system remains basic during the addition of POCl₃, which suppresses pseudodimer formation.[1]
-
3. Question: My final product shows the presence of isomeric impurities. Where are these coming from?
Answer: Isomeric impurities most likely originate from the initial cyclization step to form the 2-methyl-7-fluoroquinazolin-4(3H)-one intermediate.
-
Starting Material Purity: The purity of the 2-amino-4-fluorobenzoic acid is critical. The presence of other isomers of aminofluorobenzoic acid will lead to the formation of the corresponding isomeric quinazolinones, which will then be carried through to the final product.
-
Reaction Conditions: While less common for this specific cyclization, harsh reaction conditions could potentially lead to side reactions or rearrangements, although this is less likely than starting material impurities. A patent for a related compound notes that isomers can be removed by washing with methanol.
4. Question: The yield of my chlorination reaction is consistently low, even with complete conversion of the starting material. What other side reactions could be occurring?
Answer: Low yields, despite the disappearance of the starting material, can be attributed to several factors:
-
Product Degradation: The product, this compound, may be unstable under the reaction conditions, especially if the reaction is heated for an extended period or at an excessively high temperature.
-
Formation of Unidentified Byproducts: Other side reactions, though less commonly reported, could be occurring. These might include over-chlorination at other positions on the quinazoline ring, though this is generally less favorable.
-
Mechanical Losses during Workup: Due to the potential for hydrolysis, aggressive or lengthy workup procedures can lead to significant loss of product. Ensure efficient extraction and minimize the number of aqueous washes.
Summary of Potential Byproducts and Mitigation Strategies
| Byproduct/Issue | Potential Cause | Recommended Solution(s) |
| Unreacted 2-methyl-7-fluoroquinazolin-4(3H)-one | Incomplete chlorination or product hydrolysis. | Ensure sufficient chlorinating agent and optimal reaction temperature and time. Use anhydrous conditions and perform aqueous workup at low temperatures. |
| "Pseudodimer" | Reaction between phosphorylated intermediate and unreacted quinazolinone. | Maintain a low temperature during the initial addition of the chlorinating agent. Consider the use of a non-nucleophilic base. |
| Isomeric Impurities | Impure 2-amino-4-fluorobenzoic acid starting material. | Use highly pure starting materials. Isomers may sometimes be removed by recrystallization or washing with a suitable solvent like methanol. |
| Hydrolysis Product (2-methyl-7-fluoroquinazolin-4(3H)-one) | Exposure of the product to water or other nucleophiles during workup. | Perform workup under anhydrous conditions where possible. If an aqueous workup is necessary, keep it cold and brief. |
Experimental Protocols
Step 1: Synthesis of 2-methyl-7-fluoroquinazolin-4(3H)-one
A general procedure for the synthesis of the quinazolinone intermediate is as follows. Note that specific conditions may need to be optimized.
-
In a round-bottom flask, combine 2-amino-4-fluorobenzoic acid and a suitable acetylating agent (e.g., acetic anhydride or N-methyl-2-pyrrolidone with acetic acid).
-
Heat the reaction mixture under reflux for the time determined by reaction monitoring (e.g., by TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., water, ethanol) to remove unreacted starting materials and byproducts.
-
Dry the solid under vacuum to obtain 2-methyl-7-fluoroquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
The following is a general protocol for the chlorination step.
-
To a stirred suspension of 2-methyl-7-fluoroquinazolin-4(3H)-one in an inert solvent (e.g., toluene or dichloroethane), add a non-nucleophilic base (e.g., diisopropylethylamine).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃).
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-90°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and a weak base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Chloro-7-fluoro-2-methylquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-7-fluoro-2-methylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for quinazoline derivatives like this compound are recrystallization and column chromatography. For achieving very high purity levels (e.g., >99%), preparative High-Performance Liquid Chromatography (HPLC) may be employed.[1] The choice of method depends on the impurity profile and the desired scale of purification.
Q2: How can I identify the impurities in my sample?
A2: Impurities in quinazoline syntheses often include unreacted starting materials, reagents, and by-products from the cyclization reaction.[1] Isomeric impurities can also be a concern in the synthesis of related quinazoline compounds.[2] The most effective analytical techniques for identifying these impurities are:
-
Thin Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
Q3: What are common starting points for developing a purification protocol?
A3: For a new purification, it is advisable to start with small-scale trials. For recrystallization, test a variety of solvents to find one in which the compound is sparingly soluble at room temperature and highly soluble when heated. For column chromatography, begin by developing a solvent system using TLC to achieve good separation between the desired product and impurities. A common starting eluent for quinazoline derivatives is a mixture of hexane and ethyl acetate.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more solvent in small portions while heating; Select a solvent with higher dissolving power for the compound. |
| Oiling out instead of crystallization | Solution is supersaturated; Cooling rate is too fast; Insoluble impurities are present. | Add a small amount of additional solvent; Allow the solution to cool more slowly; Filter the hot solution to remove insoluble impurities before cooling. |
| No crystals form upon cooling | Too much solvent was used; The compound is too soluble in the chosen solvent. | Evaporate some of the solvent and allow it to cool again; Place the flask in an ice bath to further reduce solubility; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal of the pure compound.[1] |
| Low recovery of pure product | The compound has significant solubility in the cold solvent; Premature crystallization during hot filtration. | Cool the solution for a longer period or at a lower temperature; Minimize the amount of solvent used; Preheat the filtration apparatus to prevent cooling and crystallization during filtration. |
| Product is still impure after recrystallization | The impurity has similar solubility to the product in the chosen solvent. | Perform a second recrystallization with a different solvent system; Utilize an alternative purification method like column chromatography. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | Inappropriate solvent system. | Test a range of solvent polarities. For quinazolines, varying the ratio of hexane and ethyl acetate is a good starting point.[1] If separation is still poor, consider a different solvent system (e.g., dichloromethane/methanol). |
| Cracks or channels in the column bed | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. Gently tap the column while packing to encourage even settling. |
| Product elutes too quickly (high Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Product does not elute from the column (low Rf) | The eluent is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| Broad or tailing bands | Column overloading; Interactions with acidic silica gel. | Use a larger column or reduce the amount of sample loaded; Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize acidic sites on the silica gel. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature. Potential solvents include ethyl acetate, acetone, or mixtures such as petroleum ether/ethyl acetate.[2][3][4]
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratching the inner wall of the flask or placing it in an ice bath can induce crystallization.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Protocol for Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.[1] Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization
Caption: A general workflow for the purification of this compound.
References
Troubleshooting guide for the chlorination of 7-fluoro-2-methylquinazolin-4-one
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chlorination of 7-fluoro-2-methylquinazolin-4-one to synthesize 4-chloro-7-fluoro-2-methylquinazoline. This guide is presented in a question-and-answer format to directly address potential issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chlorination of 7-fluoro-2-methylquinazolin-4-one?
A1: The most commonly employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1][2][3] Thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), is another viable option.[4][5] Other less common methods include the use of triphenylphosphine in combination with N-chlorosuccinimide or trichloroisocyanuric acid.[5][6]
Q2: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What could be the cause?
A2: Incomplete conversion is a common issue and can be attributed to several factors:
-
Insufficient Reagent: Ensure at least one molar equivalent of POCl₃ is used.[3] For challenging substrates, an excess of the chlorinating agent is often necessary.
-
Inadequate Temperature: The conversion of the intermediate phosphate ester to the final chloroquinazoline requires heating.[3] Temperatures are typically in the range of 70-110°C.[3][7]
-
Reaction Time: The reaction may require several hours at reflux to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Moisture: POCl₃ reacts violently with water, which will quench the reagent and prevent the desired reaction from occurring.[1] Ensure all glassware is oven-dried and that anhydrous solvents are used.
Q3: My yield is consistently low, even with complete consumption of the starting material. What are potential reasons for this?
A3: Low yields can often be traced back to the work-up procedure. The chlorinated product, this compound, can be susceptible to hydrolysis back to the starting material, especially in acidic conditions.[1]
-
Improper Quenching: Quenching the reaction mixture with water can create a highly acidic environment due to the hydrolysis of excess POCl₃, which can hydrolyze the product. It is recommended to pour the reaction mixture slowly onto crushed ice and then neutralize with a weak base, such as a saturated sodium bicarbonate solution.
-
Product Isolation: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.
Q4: I am observing the formation of an unknown impurity alongside my desired product. What could this be?
A4: A potential side reaction in the chlorination of quinazolinones is the formation of pseudodimers. This can occur from the reaction between the phosphorylated intermediate and unreacted starting material.[2][3] To minimize this, it is recommended to perform the initial phosphorylation at a lower temperature (below 25°C) in the presence of a base before heating to drive the chlorination.[3]
Q5: What is the role of adding a base, such as pyridine or DIPEA, to the reaction?
A5: The addition of a tertiary amine base, like N,N-diisopropylethylamine (DIPEA) or pyridine, facilitates the initial step of the reaction, which is the phosphorylation of the quinazolinone by POCl₃. This occurs readily under basic conditions at lower temperatures.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inadequate heating | Ensure the reaction is heated to a sufficient temperature (typically reflux in a suitable solvent or neat POCl₃ at elevated temperatures). |
| Insufficient chlorinating reagent | Use a larger excess of POCl₃ or SOCl₂. | |
| Presence of moisture | Use oven-dried glassware and anhydrous solvents. Ensure the starting material is dry. | |
| Low Yield | Hydrolysis of the product during workup | Quench the reaction mixture by pouring it onto ice and neutralizing with a saturated solution of a weak base like NaHCO₃. |
| Incomplete extraction of the product | Perform multiple extractions with a suitable organic solvent. | |
| Formation of Side Products | Dimerization | Perform the initial stage of the reaction at a lower temperature in the presence of a base before heating. |
| Difficulty in Purification | Residual phosphoric acid byproducts | After quenching and extraction, wash the organic layer with brine and dry thoroughly before concentrating. Column chromatography on silica gel may be required. |
Experimental Protocol
The following is a representative experimental protocol for the chlorination of a substituted 7-fluoroquinazolin-4-one, which can be adapted for 7-fluoro-2-methylquinazolin-4-one.
Chlorination of 2-chloromethyl-7-fluoroquinazolin-4(3H)-one (as a model) [8]
-
To a solution of 2-chloromethyl-7-fluoroquinazolin-4(3H)-one (12 mmol) in anhydrous toluene (60 mL) in a round-bottom flask equipped with a condenser and a drying tube, add N,N-diisopropylethylamine (DIPEA) (24 mmol).
-
Reflux the mixture for 40 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully add phosphorus oxychloride (POCl₃) (24 mmol) to the mixture.
-
Heat the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Quinazolinones
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Neat or in a high-boiling solvent, reflux | Readily available, effective for many substrates | Corrosive, moisture-sensitive, can require harsh conditions, challenging workup |
| SOCl₂ / cat. DMF | Reflux in an inert solvent | Gaseous byproducts (SO₂, HCl) simplify removal | Highly toxic and corrosive |
| PPh₃ / NCS or TCCA | Anhydrous solvent, typically at room temperature or gentle heating | Milder conditions | Stoichiometric amounts of triphenylphosphine oxide byproduct to be removed |
This table provides a general overview. Optimal conditions should be determined experimentally for each specific substrate.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the chlorination reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common chlorination issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
Improving the regioselectivity of reactions with 4-Chloro-7-fluoro-2-methylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-fluoro-2-methylquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: For most nucleophilic aromatic substitution reactions, the C4 position of the quinazoline ring is the most reactive site. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at this position.[1][2] The presence of the electron-withdrawing fluorine atom at the C7 position is expected to further activate the ring towards nucleophilic attack, while the electron-donating methyl group at C2 may have a minor deactivating effect on the C2 position. Therefore, nucleophilic attack will preferentially occur at the C4-chloro substituent.
Q2: How do the substituents (7-fluoro and 2-methyl) on the quinazoline ring influence its reactivity?
A2: The fluorine atom at the C7 position is an electron-withdrawing group, which generally increases the electrophilicity of the quinazoline ring, making it more susceptible to nucleophilic attack.[3] Conversely, the methyl group at the C2 position is an electron-donating group, which may slightly decrease the reactivity of the C2 position towards nucleophiles. The combined electronic effects of these substituents, along with the inherent reactivity of the quinazoline scaffold, reinforce the preference for nucleophilic substitution at the C4 position.
Q3: Can I achieve selective functionalization at other positions of this compound?
A3: While the C4 position is the most reactive towards SNAr, selective functionalization at other positions is possible using different strategies:
-
C2 Position: Modification at the C2 position typically requires more forcing conditions or the use of transition-metal catalysis after the C4 position has been functionalized or if the starting material is a 2-chloroquinazoline.[4]
-
Benzene Ring Positions (C5, C6, C8): Functionalization of the benzene portion of the quinazoline ring usually requires methods like directed ortho-metalation or transition-metal-catalyzed C-H activation, which are beyond the scope of simple substitution of the chloro group.
Troubleshooting Guide
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently reactive nucleophile | Increase the reaction temperature. Use a stronger base to deprotonate the nucleophile. Consider using a more nucleophilic reagent if possible. |
| Poor solvent choice | Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the SNAr reaction. |
| Reaction temperature is too low | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Microwave irradiation can sometimes improve yields and reduce reaction times.[5] |
| Reaction time is too short | Monitor the reaction progress over a longer period. Some SNAr reactions can be slow to reach completion. |
| Decomposition of starting material or product | If decomposition is observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture. |
Issue 2: Poor Regioselectivity or Formation of Side Products
| Possible Cause | Troubleshooting Suggestion |
| Reaction conditions are too harsh | High temperatures can sometimes lead to side reactions or loss of regioselectivity. Try lowering the reaction temperature. |
| Competitive reactions | If the nucleophile has multiple reactive sites, consider using a protecting group strategy to block unwanted reactivity. |
| Hydrolysis of the chloroquinazoline | Ensure anhydrous reaction conditions if water-sensitive reagents are used. Traces of water can lead to the formation of the corresponding quinazolinone.[6] |
Experimental Protocols
Disclaimer: The following protocols are general methodologies based on reactions with analogous chloro-substituted quinazolines and may require optimization for this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of this compound with an amine nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the amine nucleophile, and the base.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 150 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, SPhos, tBu₃P) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the base, this compound, and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Generalized workflow for SNAr at the C4 position.
Caption: Troubleshooting logic for low-yield SNAr reactions.
Caption: General workflows for cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reaction pathways encountered during the synthesis of substituted quinazolines. The information is presented in a practical question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Quinazolinone Byproducts
Q: I am attempting a Niementowski synthesis to prepare a 4-substituted quinazoline, but I am isolating a significant amount of the corresponding 4-oxo-3,4-dihydroquinazoline (quinazolinone) byproduct. How can I minimize its formation?
A: The formation of a quinazolinone is a common side reaction in the Niementowski synthesis, where an anthranilic acid is reacted with an amide. This occurs when the cyclization proceeds through the carbonyl group of the amide instead of the desired pathway.[1]
Troubleshooting Strategies:
-
Excess Formamide: When using formamide, employing a significant excess can favor the formation of the desired quinazoline over the quinazolinone. A molar ratio of 1 equivalent of anthranilic acid to 5 equivalents of formamide is often effective.[2]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields of the desired quinazolinone product and can reduce reaction times, potentially minimizing the formation of side products.[3][4]
-
pH Adjustment: The pH of the reaction mixture can influence the reaction pathway. Careful control of the acidity or basicity may help to favor the desired product.[1]
-
Temperature Control: The optimal temperature for the Niementowski reaction is typically between 130-160°C.[2] Temperatures exceeding 180°C can lead to the thermal decomposition of formamide, which can contribute to the formation of undesired byproducts.[2]
Quantitative Data: Niementowski Synthesis - Conventional vs. Microwave Heating
| Product | Method | Reaction Time | Yield (%) | Reference |
| 3H-quinazolin-4-one | Conventional | 3 hours | 75 | [4] |
| 3H-quinazolin-4-one | Microwave | 10 minutes | 92 | [4] |
| 2-Methyl-3H-quinazolin-4-one | Conventional | 5 hours | 68 | [4] |
| 2-Methyl-3H-quinazolin-4-one | Microwave | 15 minutes | 88 | [4] |
Experimental Protocol: Minimizing Quinazolinone Formation in Niementowski Synthesis
-
Reactant Stoichiometry: In a round-bottom flask, combine 1 equivalent of the substituted anthranilic acid with 5 equivalents of formamide.
-
Solvent: While the reaction can be run neat, a high-boiling point inert solvent can help with temperature control.
-
Heating: Heat the reaction mixture to 130-150°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to remove any remaining quinazolinone byproduct.
Side Reaction Pathway: Quinazolinone Formation in Niementowski Synthesis
Caption: Niementowski synthesis pathways for quinazolines and quinazolinones.
Issue 2: Dimerization and Polymerization
Q: My reaction is producing a high molecular weight, insoluble material, and I suspect dimerization or polymerization. How can I prevent this?
A: Dimerization or polymerization of starting materials or reactive intermediates is a common issue, especially at elevated temperatures.[5] In the synthesis of 4(3H)-quinazolinone from anthranilic acid, a common dimer is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, formed from self-condensation.[2]
Troubleshooting Strategies:
-
Lower Reaction Temperature: High temperatures often promote intermolecular reactions. Lowering the reaction temperature can significantly reduce the rate of dimerization and polymerization.
-
Dilution: Running the reaction at a lower concentration (i.e., in a larger volume of solvent) can favor intramolecular cyclization over intermolecular side reactions.
-
Slow Addition of Reagents: Adding one of the reactive starting materials slowly over a period of time can help to maintain a low concentration of reactive intermediates, thereby minimizing side reactions.
Experimental Protocol: Minimizing Dimerization by Dilution
-
Solvent Volume: Increase the volume of the reaction solvent by 2-3 fold compared to your standard protocol.
-
Reactant Concentration: Ensure the starting concentration of your reactants is in the range of 0.1-0.5 M.
-
Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to byproduct formation.
Logical Relationship: Factors Influencing Dimerization
Caption: Factors influencing the formation of dimers versus the desired product.
Issue 3: Incomplete Cyclization
Q: I am isolating a significant amount of an intermediate that appears to be the result of incomplete cyclization. How can I drive the reaction to completion?
A: Incomplete cyclization can occur if the reaction conditions are not optimal to overcome the activation energy of the ring-closing step.[5]
Troubleshooting Strategies:
-
Increase Reaction Time and/or Temperature: Often, simply extending the reaction time or increasing the temperature can provide the necessary energy for the cyclization to occur.[5]
-
More Effective Cyclizing Agent: In some syntheses, a specific reagent is used to facilitate cyclization. You may need to switch to a more potent cyclizing agent. For example, in the Bischler synthesis of quinazolines, which can require high temperatures and pressure, modern modifications often utilize catalysts to achieve cyclization under milder conditions.[6]
-
Use of a Catalyst: Lewis acids or transition metal catalysts can often promote the cyclization step.[1]
Experimental Protocol: Driving Cyclization to Completion
-
Temperature Screen: Set up several small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal temperature for cyclization without significant byproduct formation.
-
Time Course Study: Run the reaction at the optimized temperature and take aliquots at different time points (e.g., 2h, 4h, 8h, 24h) to determine the time required for complete conversion of the intermediate.
-
Catalyst Screening: If uncatalyzed conditions are not effective, screen a panel of Lewis acids (e.g., ZnCl₂, FeCl₃) or other appropriate catalysts for your specific reaction.
Experimental Workflow: Troubleshooting Incomplete Cyclization
Caption: Workflow for troubleshooting incomplete quinazoline ring formation.
Issue 4: Unwanted Rearrangement (Dimroth Rearrangement)
Q: I am observing an isomeric product that I suspect is due to a Dimroth rearrangement. Under what conditions does this occur and how can I avoid it?
A: The Dimroth rearrangement is a known isomerization in certain nitrogen-containing heterocycles, including quinazolines, where endocyclic and exocyclic nitrogen atoms can switch places. This rearrangement can be catalyzed by acid, base, heat, or light.[7]
Troubleshooting Strategies:
-
Control of pH: Since the rearrangement can be catalyzed by both acids and bases, maintaining a neutral pH or carefully controlling the amount of acid or base used is crucial.[7]
-
Temperature Management: The rearrangement is often accelerated by heat. Running the reaction at the lowest possible temperature can help to minimize this side reaction.[7]
-
Solvent Choice: The polarity of the solvent can influence the rate of the Dimroth rearrangement. Screening different solvents may help to identify conditions that disfavor the rearrangement.
Quantitative Data: Dimroth Rearrangement of Thiazolo[5,4-f]quinazolines
| Aniline Substituent | Reaction Time (Microwave) | Yield (%) | Reference |
| 4-Methoxy | 2 min | 99 | [2] |
| 4-Methyl | 10 min | 95 | [2] |
| Unsubstituted | 15 min | 90 | [2] |
| 4-Chloro | 30 min | 85 | [2] |
Side Reaction Pathway: Dimroth Rearrangement
Caption: Simplified mechanism of the Dimroth rearrangement in quinazolines.
Purification Protocols
Protocol 1: Recrystallization for Removal of Solid Impurities
Recrystallization is an effective method for purifying solid quinazoline derivatives from less soluble or more soluble impurities.[2]
-
Solvent Selection: Choose a solvent in which your desired quinazoline is sparingly soluble at room temperature but highly soluble when hot. Common solvents for quinazolines include ethanol, isopropanol, and ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Column Chromatography for Separation of Byproducts
Column chromatography is useful for separating the desired quinazoline from byproducts with different polarities.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of quinazolines.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the polarity of your compound and the impurities.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the nonpolar solvent.
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.
-
Elution: Gradually increase the polarity of the eluent to move the compounds down the column. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinazoline.
References
- 1. LabXchange [labxchange.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Removal of impurities from 4-Chloro-7-fluoro-2-methylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-fluoro-2-methylquinazoline. The following sections offer guidance on identifying and removing common impurities that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound has a low melting point and appears discolored. What are the likely impurities?
A1: A low melting point and discoloration suggest the presence of residual starting materials, intermediates, or byproducts. Common impurities, depending on the synthetic route, can include:
-
Starting Materials: Unreacted 2-amino-4-fluorobenzonitrile or 7-fluoro-2-methylquinazolin-4(3H)-one.
-
Intermediates: Incomplete chlorination can leave residual 7-fluoro-2-methylquinazolin-4(3H)-one.
-
Byproducts: Hydrolysis of the product back to the quinazolinone can occur if moisture is present. Positional isomers may also form during the initial cyclization step.
Q2: I observe a persistent impurity with a similar polarity to my product in TLC analysis. How can I separate it?
A2: Impurities with similar polarity, such as positional isomers or closely related analogues, can be challenging to remove by standard recrystallization. In such cases, column chromatography is often the most effective method. A gradient elution using a solvent system like ethyl acetate and hexane can effectively separate compounds with small differences in polarity.
Q3: After chlorination and work-up, my NMR spectrum shows the presence of a significant amount of the starting quinazolinone. What went wrong?
A3: This indicates incomplete chlorination. Several factors could be responsible:
-
Insufficient Chlorinating Agent: The molar ratio of the chlorinating agent (e.g., POCl₃ or SOCl₂) to the quinazolinone may have been too low.
-
Reaction Time/Temperature: The reaction may not have been heated for a sufficient duration or at a high enough temperature to go to completion.
-
Presence of Moisture: The reaction is sensitive to water. Ensure all glassware is thoroughly dried and reagents are anhydrous.
To resolve this, you can resubmit the crude product to the chlorination conditions with fresh reagents.
Q4: My product degrades during column chromatography on silica gel. What are my options?
A4: this compound can be sensitive to acidic conditions, and silica gel is slightly acidic. This can lead to hydrolysis back to the 7-fluoro-2-methylquinazolin-4(3H)-one. To mitigate this:
-
Use Neutralized Silica: You can use silica gel that has been treated with a base, such as triethylamine, before packing the column.
-
Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (basic or neutral).
-
Alternative Purification: Recrystallization from a suitable solvent system is a good alternative if the impurities' solubility profiles are sufficiently different.
Purification Protocols
Recrystallization Protocol
This method is effective for removing impurities with significantly different solubilities from the desired product.
Experimental Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. A co-solvent system (e.g., ethyl acetate/hexane) may also be effective.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography Protocol
This is the preferred method for separating impurities with similar polarities.
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Recrystallization (Ethyl Acetate) | 85 | 98.5 | 75 |
| Column Chromatography (Silica Gel) | 85 | 99.2 | 65 |
| Washing (Isopropanol) | 85 | 92.0 | 90 |
Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Caption: General experimental workflow from synthesis to purification and analysis.
Caption: Troubleshooting logic for selecting a purification method based on impurity type.
Technical Support Center: Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Chloro-7-fluoro-2-methylquinazoline. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of 2-amino-4-fluorobenzoic acid to form the key intermediate, 7-fluoro-2-methylquinazolin-4(3H)-one. The second step is the chlorination of this intermediate to yield the final product.
Step 1: Synthesis of 7-fluoro-2-methylquinazolin-4(3H)-one
This procedure is adapted from established methods for quinazolinone synthesis.
Reaction:
Materials and Reagents:
-
2-amino-4-fluorobenzoic acid
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents).
-
Optionally, a catalytic amount of pyridine can be added.
-
Heat the reaction mixture to reflux (approximately 130-140°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the mixture to ice-cold water with vigorous stirring to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 7-fluoro-2-methylquinazolin-4(3H)-one. The product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
This chlorination step is a critical and common transformation in quinazoline chemistry.
Reaction:
Materials and Reagents:
-
7-fluoro-2-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount) or an organic base like N,N-diethylaniline.
-
Toluene or another high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
In a fume hood, suspend 7-fluoro-2-methylquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of DMF or N,N-diethylaniline.
-
Heat the mixture to reflux (approximately 110-120°C) for 4-8 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
Table 1: Summary of Typical Reactant Stoichiometry and Yields
| Step | Starting Material | Reagent(s) | Molar Ratio (Starting Material:Reagent) | Typical Yield |
| 1 | 2-amino-4-fluorobenzoic acid | Acetic Anhydride | 1 : 3-5 | 85-95% |
| 2 | 7-fluoro-2-methylquinazolin-4(3H)-one | POCl₃ | 1 : 5-10 | 70-85% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low or No Yield of 7-fluoro-2-methylquinazolin-4(3H)-one | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is maintained at a vigorous reflux. Monitor the reaction by TLC to confirm the consumption of starting material before workup. |
| Low purity of starting 2-amino-4-fluorobenzoic acid. | Use purified starting material. Recrystallize the 2-amino-4-fluorobenzoic acid if necessary. | |
| Step 1: Product is an Oily or Gummy Solid | Presence of unreacted starting materials or byproducts. | Ensure thorough washing of the precipitate with water and cold ethanol. Consider recrystallization from ethanol. |
| Step 2: Low or No Yield of this compound | Incomplete chlorination. | Increase the reaction time or temperature. Ensure a sufficient excess of POCl₃ is used. The addition of a catalytic amount of DMF or an organic base can facilitate the reaction. |
| Hydrolysis of the product during workup.[1] | The 4-chloroquinazoline product is sensitive to hydrolysis, especially in acidic conditions.[1] Perform the quench onto ice and subsequent neutralization at a low temperature (0-5 °C) and as quickly as possible. | |
| Insufficient removal of excess POCl₃. | After the reaction, remove excess POCl₃ under reduced pressure before the aqueous workup. This minimizes the exothermicity of the quench. | |
| Step 2: Formation of Side Products | Reaction of POCl₃ with the solvent or impurities. | Use a dry, inert solvent. Ensure all glassware is thoroughly dried before use. |
| Formation of phosphorylated intermediates.[2] | The reaction can proceed through phosphorylated intermediates.[2] Ensuring the reaction goes to completion by adequate heating (70-90°C) and reaction time is crucial to convert these intermediates to the final product.[2] | |
| General: Difficulty in Product Purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. Consider using a gradient elution. Recrystallization from a suitable solvent system can be an effective alternative or complementary purification method. |
| Product instability on silica gel. | If the product appears to degrade on silica gel, consider using neutral or basic alumina for chromatography, or rely on recrystallization for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the first step of the synthesis?
A1: Pyridine can act as a basic catalyst to accelerate the cyclization reaction between 2-amino-4-fluorobenzoic acid and acetic anhydride. While not always essential, its presence can sometimes improve the reaction rate and yield.
Q2: How can I effectively monitor the progress of the chlorination reaction in Step 2?
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The starting material, 7-fluoro-2-methylquinazolin-4(3H)-one, is significantly more polar than the product, this compound. Therefore, the product will have a higher Rf value on the TLC plate. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product mass peak.
Q3: The workup of the POCl₃ reaction is very vigorous. Are there any safer alternatives?
A3: While POCl₃ is a very common and effective chlorinating agent, other reagents like thionyl chloride (SOCl₂) in the presence of catalytic DMF can also be used for the chlorination of quinazolinones.[3] However, these reagents also require careful handling and quenching. An alternative workup procedure involves removing the excess POCl₃ by vacuum distillation before slowly adding the residue to ice water. This can help to control the exothermicity of the quench.
Q4: My final product appears to be decomposing over time. How should it be stored?
A4: 4-Chloroquinazolines can be susceptible to hydrolysis upon exposure to moisture. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is often recommended) to minimize degradation.
Q5: Can I use other chlorinating agents instead of POCl₃?
A5: Yes, other chlorinating agents such as thionyl chloride (SOCl₂) with a catalytic amount of DMF are also reported for the synthesis of 4-chloroquinazolines.[3] The choice of reagent may depend on the specific substrate and desired reaction conditions.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 4-Chloro-7-fluoro-2-methylquinazoline in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-fluoro-2-methylquinazoline. The content is designed to address specific issues related to the compound's poor solubility that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common reaction solvents?
A1: The poor solubility of this compound can be attributed to its rigid, fused heterocyclic quinazoline core. This structure, combined with its aromatic nature, leads to high crystal lattice energy and relatively low polarity, making it difficult for many solvent molecules to effectively solvate and dissolve the compound.[1] Compounds with similar quinazolinone structures are often classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[1]
Q2: What is the initial step to address the poor solubility of this compound in a reaction mixture?
A2: The first approach should be to prepare a concentrated stock solution in a compatible, water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice due to its excellent dissolving power for a wide range of compounds.[1][2] For particularly insoluble compounds, gentle warming (e.g., 37-60°C) and ultrasonication can aid in dissolution.[1]
Q3: My compound precipitates from the reaction mixture upon the addition of other reagents. What can I do?
A3: This phenomenon, often termed "precipitation upon dilution," is a common challenge.[1][3] It occurs when the addition of a less effective solvent for your compound reduces the overall solvating power of the reaction mixture. To address this, consider the following strategies:
-
Reduce the Final Concentration: Lowering the overall concentration of your reaction may keep the compound in solution.[1]
-
Introduce a Co-solvent: Adding a small percentage of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility.[1][4]
-
Slow Addition: Add the reagent that causes precipitation slowly to the reaction mixture while vigorously stirring. This can help maintain a localized environment that is more favorable for solubility.
Q4: Can the presence of the chloro and fluoro substituents affect the solubility of the quinazoline core?
A4: Yes, halogen substituents can influence solubility. While the overall effect depends on the entire molecular structure, the presence of fluorine can sometimes increase aqueous solubility in certain contexts.[5] However, the lipophilic nature of the chloro group might counteract this effect. The position of these substituents on the quinazoline ring is also a critical factor.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: The compound will not dissolve sufficiently in the chosen reaction solvent.
-
Question: I am trying to run a nucleophilic substitution reaction with this compound, but it has very low solubility in my chosen solvent (e.g., acetonitrile). What are my options?
-
Answer:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. Polar aprotic solvents like DMF and DMSO are often effective for SNAr reactions involving quinazolines.[7]
-
Temperature Increase: Gently heating the reaction mixture can significantly increase the solubility of your compound.[2] However, monitor for potential degradation or side reactions at elevated temperatures.
-
Use of Co-solvents: As mentioned in the FAQs, adding a small amount of a strong solvent like DMSO as a co-solvent can improve overall solubility without drastically changing the reaction medium.[1][4]
-
Issue 2: The reaction is sluggish or does not proceed to completion, likely due to poor solubility.
-
Question: My nucleophilic substitution reaction is very slow, and I suspect it's because most of my this compound is not in solution. How can I improve the reaction rate?
-
Answer:
-
Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), adding a base can generate the more nucleophilic conjugate base, which can improve reaction rates even with low substrate concentration.[2]
-
Phase-Transfer Catalysis: For reactions with two immiscible phases, a phase-transfer catalyst can be employed to shuttle the reactant between the phases, facilitating the reaction.
-
Solubilizing Agents: In some cases, the use of surfactants or cyclodextrins can help to bring the reactant into solution.[4] Beta-cyclodextrin (β-CD) and its derivatives are known to form inclusion complexes with poorly soluble compounds, increasing their effective concentration in solution.[4]
-
Data Presentation
| Solvent | Compound Class | Observed Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Quinazolinone derivatives | Generally Good | [1] |
| Ethanol | Quinazolinone derivatives | Soluble | [8] |
| Chloroform | Quinazolinone derivatives | Soluble | [8] |
| Dimethylformamide (DMF) | Quinazoline derivatives | Good for SNAr reactions | [7] |
| Acetonitrile (MeCN) | Quinazoline derivatives | Variable, may be limited | [7] |
| Toluene | Quinazoline derivatives | Often limited | [7] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion to Enhance Solubility
This protocol describes a general method for preparing a solid dispersion, which can improve the dissolution rate and apparent solubility of a poorly soluble compound like this compound.[1][9]
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the this compound and the carrier are fully soluble.[1]
-
Dissolution: Dissolve both the compound and the carrier in the chosen solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator.
-
Final Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) overnight to remove any residual solvent.[1]
-
Collection and Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Store the resulting powder in a desiccator.[1]
-
Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.[1]
Protocol 2: Complexation with Cyclodextrins
This protocol outlines the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of your compound.[4]
-
Molar Ratio Selection: Choose a suitable molar ratio of this compound to the cyclodextrin (e.g., 1:1 β-cyclodextrin).[4]
-
Mixing: Accurately weigh the compound and the cyclodextrin and mix them thoroughly in a glass mortar.[4]
-
Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste with a pestle for 45-60 minutes, maintaining a consistent paste-like texture by adding more solvent if needed.[4]
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until completely dry.[4]
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.[4]
-
Characterization: Confirm complex formation using techniques such as DSC, XRD, and FTIR. Evaluate the increase in aqueous solubility through phase solubility studies.[4]
Mandatory Visualization
Caption: Troubleshooting workflow for poor solubility in reactions.
Caption: Strategies to overcome precipitation during reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1206694-32-7|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
Analytical methods for monitoring the progress of 4-Chloro-7-fluoro-2-methylquinazoline reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods used to monitor the progress of chemical reactions producing 4-Chloro-7-fluoro-2-methylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for monitoring the progress of this compound synthesis?
A1: The primary recommended methods are Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile intermediates and byproducts. For detailed structural confirmation of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
Q2: How can I quickly check if my reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for a quick check. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.[1][2]
Q3: What are the critical parameters to control for reproducible HPLC analysis?
A3: For reproducible HPLC results, it is crucial to control the mobile phase composition, column temperature, flow rate, and ensure proper column equilibration.[3] Inconsistent mobile phase preparation or temperature fluctuations can lead to shifts in retention times.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources, including impurities in the starting materials, side reactions, or degradation of the product. It is also possible to have carryover from a previous injection or "septum bleed" from the injector port.[3] Running a blank injection can help identify carryover issues.
Q5: My HPLC peaks for the quinazoline product are tailing. How can I improve the peak shape?
A5: Peak tailing for quinazoline compounds, which are basic in nature, is a common issue in reversed-phase HPLC. This is often due to secondary interactions with acidic residual silanol groups on the silica-based column. To mitigate this, consider adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase.[3] Using a base-deactivated or end-capped column is also highly recommended.[3]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| No Peaks | No injection or no flow. | - Ensure the autosampler correctly injects the sample.- Check the mobile phase level and look for leaks in the system.- Verify that the pump is on and delivering the mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | - Prepare fresh mobile phase and ensure thorough mixing and degassing.- Use a column oven to maintain a constant temperature.- Check for pump leaks or air bubbles.[3] |
| Peak Tailing | Secondary interactions between the basic analyte and the stationary phase. | - Add a mobile phase modifier (e.g., 0.1% formic acid).- Use a base-deactivated or end-capped HPLC column.- Reduce the sample concentration. |
| Peak Fronting | Sample overload or sample solvent incompatible with the mobile phase. | - Dilute the sample.- Dissolve the sample in the mobile phase if possible. |
| Broad Peaks | Column degradation, large injection volume, or extra-column volume. | - Use a guard column to protect the analytical column.- Reduce the injection volume.- Minimize the length and diameter of tubing between the column and detector. |
| Baseline Noise or Drift | Air bubbles in the system, contaminated mobile phase, or detector issues. | - Degas the mobile phase.- Use high-purity solvents.- Flush the system.- Check the detector lamp. |
TLC Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Spots are Streaky | Sample is too concentrated or insoluble in the mobile phase. | - Dilute the sample before spotting.- Try a different developing solvent system. |
| Rf Values are Too High or Too Low | The mobile phase is too polar or not polar enough. | - Adjust the solvent system polarity. For high Rf, decrease polarity. For low Rf, increase polarity. |
| No Separation of Spots | Inappropriate solvent system. | - Experiment with different solvent systems of varying polarities. Consider a two-solvent system and vary the ratio. |
| Spots are Faint | Insufficient sample concentration or the compound does not visualize well under UV light. | - Concentrate the sample before spotting.- Use a different visualization technique (e.g., iodine chamber or a chemical stain). |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
This protocol describes a general procedure for monitoring the synthesis of this compound.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: A mixture of ethyl acetate and hexane is a good starting point. The ratio can be optimized to achieve an Rf value of 0.3-0.5 for the product. A 3:7 (v/v) mixture of ethyl acetate to hexane is a reasonable starting point.
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On the baseline of a TLC plate, spot the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a specific HPLC method for the quantitative analysis of a this compound reaction.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
| Time (minutes) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The percentage conversion of the starting material and the formation of the product can be calculated based on the peak areas in the chromatogram. A calibration curve should be generated for accurate quantification.
Quantitative Data Summary
The following table represents hypothetical data for a typical reaction to form this compound, as monitored by HPLC.
| Reaction Time (hours) | Starting Material A (%) | Starting Material B (%) | This compound (%) |
| 0 | 100 | 100 | 0 |
| 1 | 75 | 78 | 22 |
| 2 | 52 | 55 | 45 |
| 4 | 25 | 28 | 72 |
| 6 | 10 | 12 | 88 |
| 8 | < 2 | < 3 | > 95 |
Visualizations
Caption: Workflow for monitoring the progress of a chemical reaction.
Caption: Logical troubleshooting flow for HPLC analysis.
References
Validation & Comparative
Fluorinated vs. Non-Fluorinated Quinazoline Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a detailed comparison of the biological activities of fluorinated and non-fluorinated quinazoline derivatives, a class of heterocyclic compounds renowned for their broad therapeutic potential. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel quinazoline-based therapeutics.
Anticancer Activity: A Tale of Enhanced Potency
Fluorination has demonstrated a significant impact on the anticancer properties of quinazoline derivatives, particularly in the context of targeted therapies such as Epidermal Growth Factor Receptor (EGFR) inhibition.
A key study directly comparing a difluorinated quinazoline inhibitor (25g) to its unfluorinated counterpart (25a) revealed a marked increase in potency against the drug-resistant L858R/T790M/C797S EGFR mutant.[1] The difluorinated compound exhibited 4.23 times greater inhibitory activity, underscoring the positive cooperativity effect of fluorine substituents in enhancing binding affinity to the target enzyme.[1] This enhanced activity is attributed to a series of conformational changes in the EGFR mutant induced by the fluorinated inhibitor, which favor binding to both the active and allosteric sites.[1] Van der Waals interactions are the primary forces driving the difference in binding affinities between the fluorinated and non-fluorinated analogs.[1]
While direct head-to-head comparisons are not always available, numerous studies highlight the potent anticancer activity of fluorinated quinazolines. For instance, a series of fluorinated quinazolinone-sulphonamide hybrids displayed substantial anticancer activity in the micromolar range against various cancer cell lines, including NCI, MCF-7, and HEK-293.[2] Similarly, chloro-fluoro derivatives of macrocyclic quinazolines have been identified as potent inhibitors of EGFR mutants.[3]
Non-fluorinated quinazoline derivatives also exhibit significant anticancer effects. For example, certain 4-anilinoquinazoline derivatives have shown potent inhibition of EGFR and subsequent antiproliferative activity against multiple cancer cell lines.[4] However, the available data often points to fluorination as a key strategy for augmenting this intrinsic activity, particularly in overcoming drug resistance.
Comparative Anticancer Activity Data
| Compound Type | Target | Cell Line | IC50 (µM) | Reference |
| Fluorinated Quinazoline (25g) | EGFR L858R/T790M/C797S | - | 4.23x more potent than 25a | [1] |
| Non-Fluorinated Quinazoline (25a) | EGFR L858R/T790M/C797S | - | Baseline | [1] |
| Fluorinated Quinazolinone-Sulphonamide | Various | NCI, MCF-7, HEK-293 | Micromolar range | [2] |
| Chloro-Fluoro Macrocyclic Quinazoline (8f, 9f) | EGFR mutants | - | Potent inhibitors | [3] |
| Non-Fluorinated 4-Anilinoquinazoline | EGFR | A431, A549, NCI-H1975, SW480 | Varies | [4] |
Antimicrobial Activity: General Trends and Observations
While direct comparative studies with Minimum Inhibitory Concentration (MIC) values for a wide range of fluorinated and non-fluorinated quinazolines against the same microbial panel are limited, general structure-activity relationship (SAR) trends can be discerned from the literature.
Fluorine substitution is often associated with enhanced antimicrobial activity. The incorporation of a fluoro group, along with urea and thiourea moieties, has been shown to exert highly potent antibacterial activity.[5] One review highlights the preparation of quinazolinone derivatives with a fluorinated aromatic ring at the 3-position, with some derivatives showing activity against S. aureus.[5][6]
Non-fluorinated quinazoline derivatives also possess a broad spectrum of antimicrobial activities.[5][7] For instance, certain 2,3-disubstituted 4(3H)-quinazolinones have demonstrated valuable antimicrobial properties.[5] However, without direct comparative data, it is challenging to definitively conclude the superiority of fluorinated analogs across all microbial species. The specific substitution pattern on the quinazoline core plays a crucial role in determining the antimicrobial spectrum and potency.
Antimicrobial Activity Summary
| Compound Class | General Observation | Key Findings |
| Fluorinated Quinazolines | Often associated with enhanced antibacterial activity. | Compounds containing a fluoro group alongside urea/thiourea moieties show high potency.[5] Fluorinated aromatic rings at position 3 can confer activity against S. aureus.[5][6] |
| Non-Fluorinated Quinazolines | Exhibit a broad spectrum of antimicrobial activities. | The overall substitution pattern is a key determinant of activity. Certain 2,3-disubstituted 4(3H)-quinazolinones show notable antimicrobial effects.[5] |
Enzyme Inhibitory Activity: Targeting Key Signaling Pathways
The quinazoline scaffold is a well-established pharmacophore for targeting various enzymes, particularly kinases involved in cancer progression.
EGFR Kinase Inhibition
As highlighted in the anticancer section, fluorination plays a critical role in enhancing the inhibitory potency of quinazoline derivatives against EGFR, especially drug-resistant mutants.[1] Quinazoline analogues with 7-alkoxyamine solubilizing groups have been reported as potent irreversible inhibitors of the isolated EGFR enzyme, with IC50 values in the low nanomolar range (2 to 4 nM).[8]
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is another crucial target for anticancer drug development. Quinazoline derivatives have been developed as potent inhibitors of this pathway.[9][10][11][12][13] For instance, a series of dimorpholinoquinazoline-based compounds were synthesized as potential inhibitors of the PI3K/Akt/mTOR cascade, with some exhibiting cytotoxicity in the low and sub-micromolar range.[9][11][12] One compound, 7c, was found to inhibit the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM.[9][11]
Comparative Enzyme Inhibitory Data
| Compound Type | Target Enzyme | IC50 | Reference |
| Fluorinated Quinazoline (25g) | EGFR L858R/T790M/C797S | 4.23x more potent than non-fluorinated analog | [1] |
| Non-Fluorinated Quinazoline (25a) | EGFR L858R/T790M/C797S | Baseline | [1] |
| Quinazoline with 7-alkoxyamine group | EGFR | 2-4 nM | [8] |
| Dimorpholinoquinazoline (7c) | Akt, mTOR, S6K (phosphorylation) | 125-250 nM | [9][11] |
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxic effect of quinazoline derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (both fluorinated and non-fluorinated quinazoline derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution for Antimicrobial Susceptibility
Objective: To determine the Minimum Inhibitory Concentration (MIC) of quinazoline derivatives against various bacterial and fungal strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of quinazoline derivatives against EGFR kinase.
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant human EGFR kinase domain, a specific peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction and incubate for a defined period at a specific temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Caption: Workflow for Comparing Anticancer Activity.
Caption: Logic of Structure-Activity Relationship (SAR) Comparison.
References
- 1. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic Comparison of 4-Chloro-7-fluoro-2-methylquinazoline Isomers: A Predictive Analysis
For Immediate Publication
A detailed spectroscopic comparison of positional isomers of 4-Chloro-7-fluoro-2-methylquinazoline is presented. This guide provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the differentiation of these closely related compounds, which are of significant interest in medicinal chemistry and drug development. The analysis is based on established spectroscopic principles and data from analogous substituted quinazoline structures, offering a valuable resource for researchers in the field.
The precise characterization of molecular structure is a cornerstone of modern chemical and pharmaceutical research. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. Consequently, the ability to unambiguously distinguish between isomers is of paramount importance. This guide focuses on the spectroscopic differentiation of four key isomers of this compound, a heterocyclic scaffold prevalent in many biologically active compounds. Due to the limited availability of direct experimental spectra for these specific isomers in the public domain, this comparison relies on predictive analysis derived from foundational spectroscopic theory and empirical data from structurally related molecules.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted key spectroscopic data for the 4-Chloro-7-fluoro, 6-Chloro-7-fluoro, 8-Chloro-7-fluoro, and 5-Chloro-7-fluoro isomers of 2-methylquinazoline. These predictions are based on the anticipated electronic effects of the chloro, fluoro, and methyl substituents on the quinazoline core.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 6-Chloro-7-fluoro-2-methylquinazoline | 8-Chloro-7-fluoro-2-methylquinazoline | 5-Chloro-7-fluoro-2-methylquinazoline | Key Differentiating Features |
| CH₃ | ~2.8 | ~2.8 | ~2.8 | ~2.8 | Minimal shift difference expected. |
| H-5 | ~8.2 (dd) | ~8.0 (d) | ~7.8 (d) | - | Presence/absence and multiplicity. |
| H-6 | ~7.5 (td) | - | ~7.6 (t) | ~7.7 (t) | Presence/absence and multiplicity. |
| H-8 | ~7.9 (dd) | ~8.3 (d) | - | ~7.6 (d) | Presence/absence and chemical shift. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 6-Chloro-7-fluoro-2-methylquinazoline | 8-Chloro-7-fluoro-2-methylquinazoline | 5-Chloro-7-fluoro-2-methylquinazoline | Key Differentiating Features |
| C-2 | ~160 | ~160 | ~160 | ~160 | Minimal shift difference expected. |
| C-4 | ~155 | ~158 | ~157 | ~156 | Minor shifts due to substituent positions. |
| C-5 | ~129 | ~125 | ~128 | ~120 (d, J_CF) | Significant upfield shift and C-F coupling. |
| C-6 | ~118 (d, J_CF) | ~120 (d, J_CF) | ~122 | ~125 | Position of C-F coupling. |
| C-7 | ~165 (d, J_CF) | ~163 (d, J_CF) | ~164 (d, J_CF) | ~162 (d, J_CF) | Position of C-F coupling. |
| C-8 | ~120 | ~115 | ~118 (d, J_CF) | ~128 | Position of C-F coupling. |
| C-8a | ~150 | ~149 | ~148 | ~151 | Minor shifts. |
| C-4a | ~122 | ~121 | ~123 | ~124 | Minor shifts. |
| CH₃ | ~25 | ~25 | ~25 | ~25 | Minimal shift difference expected. |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) and Mass Spectrometry Data
| Spectroscopic Technique | Parameter | Predicted Data for Isomers | Key Differentiating Features |
| IR Spectroscopy | C=N Stretch | ~1610-1630 cm⁻¹ | Minor shifts may be observable. |
| C-Cl Stretch | ~750-850 cm⁻¹ | The exact frequency can be influenced by the substitution pattern on the aromatic ring. | |
| C-F Stretch | ~1200-1280 cm⁻¹ | Subtle shifts based on the electronic environment. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 196/198 (approx. 3:1 ratio) | All isomers will show the same molecular ion peaks due to the same elemental composition. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) will be characteristic. |
| Key Fragment Ions | Fragmentation patterns are expected to be similar, with potential minor differences in the relative abundances of fragments due to the different stabilities of the resulting cations. Key fragments could include the loss of Cl, CH₃, and HCN. | Subtle differences in fragment ion intensities. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, 32-64 scans, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, 512-2048 scans, and a relaxation delay of 2-5 seconds.
-
2D NMR (for confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can be crucial for distinguishing between isomers.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for small, relatively volatile molecules and will provide information on the molecular weight and fragmentation pattern. Electrospray Ionization (ESI) can also be used, which will likely show the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 amu. Identify the molecular ion peak and its isotopic pattern, which should show a ~3:1 ratio for the M⁺ and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Visualization of the Differentiation Workflow
The logical workflow for differentiating the isomers of this compound using the described spectroscopic techniques is illustrated below.
Caption: Workflow for the spectroscopic differentiation of isomers.
Conclusion
Benchmarking the reactivity of 4-Chloro-7-fluoro-2-methylquinazoline with other chloroquinazolines
A Comparative Guide for Researchers in Drug Development
In the landscape of medicinal chemistry, quinazoline scaffolds are pivotal building blocks for the synthesis of targeted therapeutics, particularly kinase inhibitors. The reactivity of the 4-chloro position is critical for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 4-Chloro-7-fluoro-2-methylquinazoline against other common chloroquinazoline intermediates, offering insights for reaction optimization and library synthesis.
The Csp2–Cl bond at the 4-position of the quinazoline ring is highly activated towards nucleophilic attack, a feature attributed to the electron-withdrawing effect of the ring nitrogens.[1] This inherent reactivity is further modulated by substituents on the quinazoline core, influencing reaction rates and yields. This guide will focus on the comparison with 4-chloro-2-methylquinazoline and 4,7-dichloro-2-methylquinazoline to elucidate the electronic effects of the 7-fluoro substituent.
Comparative Reactivity Data
While direct side-by-side kinetic studies for this compound are not extensively reported in the literature, its reactivity can be benchmarked against related chloroquinazolines based on well-established principles of physical organic chemistry and available experimental data for similar substrates. The following tables summarize expected and reported reactivity trends in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of quinazoline functionalization. The rate of this reaction is highly dependent on the electrophilicity of the carbon atom bearing the chlorine and the stability of the Meisenheimer intermediate. Electron-withdrawing groups on the aromatic ring enhance reactivity.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution with Aniline
| Compound | Substituent at C7 | Expected Relative Reactivity | Typical Reaction Conditions | Reported Yield |
| 4-Chloro-2-methylquinazoline | H | Baseline | EtOH, reflux, 2-4h | Good to High |
| This compound | F (electron-withdrawing) | Higher than baseline | EtOH, reflux, 1-3h (expected) | High (expected) |
| 4,7-Dichloro-2-methylquinazoline | Cl (electron-withdrawing) | Higher than baseline | EtOH, reflux, 1-3h | High |
Note: The expected higher reactivity of the fluoro- and chloro-substituted quinazolines is due to the inductive electron-withdrawing effect of the halogens, which stabilizes the negatively charged intermediate of the SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for the formation of C-N and C-C bonds, respectively. The reactivity of aryl chlorides in these reactions is generally lower than that of bromides or iodides and can be influenced by the electronic properties of the substrate.[2]
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination with Morpholine
| Compound | Substituent at C7 | Expected Relative Reactivity | Typical Reaction Conditions | Reported Yield |
| 4-Chloro-2-methylquinazoline | H | Baseline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C, 12-24h | Moderate to Good |
| This compound | F (electron-withdrawing) | Slightly Higher than baseline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C, 10-20h (expected) | Good (expected) |
| 4,7-Dichloro-2-methylquinazoline | Cl (electron-withdrawing) | Slightly Higher than baseline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C, 10-20h | Good |
Table 3: Comparison of Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Substituent at C7 | Expected Relative Reactivity | Typical Reaction Conditions | Reported Yield |
| 4-Chloro-2-methylquinazoline | H | Baseline | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 8-16h | Moderate to Good |
| This compound | F (electron-withdrawing) | Slightly Higher than baseline | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 6-14h (expected) | Good (expected) |
| 4,7-Dichloro-2-methylquinazoline | Cl (electron-withdrawing) | Slightly Higher than baseline | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 6-14h | Good |
Experimental Protocols
The following are representative experimental protocols for the comparative evaluation of chloroquinazoline reactivity. Researchers should optimize these conditions for their specific substrates and nucleophiles/coupling partners.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reactant Preparation : In a round-bottom flask, dissolve the chloroquinazoline (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Nucleophile : Add the amine nucleophile (1.1-1.5 eq.) to the solution. For solid amines, they can be added directly. For liquid amines, they can be added via syringe.
-
Reaction Conditions : The reaction mixture is typically heated to reflux and stirred for a period of 1 to 24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried Schlenk tube, add the chloroquinazoline (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq.).
-
Solvent Addition : The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., dioxane or toluene) is then added via syringe.
-
Reaction Conditions : The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : In a flask, combine the chloroquinazoline (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition : A mixture of solvents such as toluene/ethanol/water or dioxane/water is added. The mixture should be degassed by bubbling with an inert gas for 15-20 minutes.
-
Reaction Conditions : The reaction is heated to 80-100 °C under an inert atmosphere for 6-24 hours, with progress monitored by TLC or LC-MS.
-
Work-up and Purification : Upon completion, the reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Workflows and Biological Context
To further aid in experimental design and understanding the relevance of these compounds, the following diagrams illustrate a logical workflow for comparing reactivity and a key signaling pathway where quinazoline derivatives act as inhibitors.
Caption: A logical workflow for the comparative analysis of chloroquinazoline reactivity.
Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target for quinazoline-based anticancer drugs.[3][4]
Caption: The EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
References
Navigating the Kinase Inhibitor Landscape: An In Vitro Assay Comparison for Novel Quinazoline Derivatives
For researchers and drug development professionals, the validation of novel therapeutic compounds is a critical step. This guide provides a comparative overview of in vitro assays for evaluating the efficacy of compounds derived from the 4-Chloro-7-fluoro-2-methylquinazoline scaffold, a promising class of kinase inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the objective assessment of these compounds against established alternatives.
The quinazoline core is a well-established scaffold in the design of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2] The in vitro validation of novel derivatives is essential to determine their potency, selectivity, and mechanism of action before advancing to further stages of drug development.
Comparative Efficacy: Anti-Proliferative Activity
A primary measure of a potential anti-cancer agent's efficacy is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation.
Below is a summary of the anti-proliferative activity of various quinazoline derivatives against several cancer cell lines, compared to the established EGFR inhibitor, Gefitinib.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Quinazoline Derivative 1 | A549 | Non-Small Cell Lung Cancer | ~10[1] |
| Quinazoline Derivative 2 | HCT-116 | Colon Cancer | Data not available |
| Quinazoline Derivative 3 | A549 | Non-Small Cell Lung Cancer | 6.54[2] |
| Gefitinib (Control) | A549 | Non-Small Cell Lung Cancer | 15.59[2] |
| Gefitinib (Control) | HCT-116 | Colon Cancer | 14.27[3] |
Note: The specific derivatives are referenced from various studies on quinazoline-based compounds, as direct data for this compound derivatives was not available.
Targeting the Engine: EGFR Kinase Inhibition
To confirm that the anti-proliferative effects are due to the intended mechanism of action, direct enzymatic assays are crucial. These assays measure the ability of a compound to inhibit the kinase activity of the target protein, in this case, EGFR.
| Compound/Drug | Target | IC50 (nM) |
| Quinazoline Derivative 4 | EGFRwt | 5.06[2][4] |
| Quinazoline Derivative 5 | EGFRwt | 10[5] |
| Gefitinib (Control) | EGFRwt | 3.22[2] |
| Lapatinib (Control) | EGFRwt | 27.06[2] |
Visualizing the Mechanism: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and migration. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase domain and preventing the downstream signaling cascade.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Protocols
MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the quinazoline derivatives and control drugs (e.g., Gefitinib) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human EGFR, a specific substrate (e.g., a synthetic peptide), and ATP is prepared.
-
Inhibitor Addition: The quinazoline derivatives or control inhibitors are added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is detected. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Assay Workflow
The following diagram illustrates a typical workflow for the in vitro validation of novel quinazoline-based kinase inhibitors.
Caption: A generalized workflow for the in vitro validation of quinazoline derivatives.
Conclusion
The in vitro validation of compounds derived from the this compound scaffold relies on a battery of well-established assays. By systematically evaluating their anti-proliferative activity and their direct inhibitory effect on target kinases like EGFR, researchers can effectively identify promising lead candidates for further development. The comparative data against established drugs like Gefitinib are crucial for benchmarking the performance of these novel compounds. The provided protocols and workflows serve as a foundational guide for the rigorous preclinical assessment of this important class of potential therapeutics.
References
- 1. Design, synthesis, and evaluation of novel quinazoline derivatives as potent EGFR inhibitors: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of kinase inhibitors based on 4-Chloro-7-fluoro-2-methylquinazoline
For researchers, scientists, and professionals in drug development, understanding the precise interactions of kinase inhibitors is paramount. This guide offers a comparative look at the cross-reactivity of kinase inhibitors built on the quinazoline scaffold, with a focus on derivatives of 4-anilinoquinazoline as surrogates for the 4-Chloro-7-fluoro-2-methylquinazoline core, due to a lack of specific public data on the latter.
The quinazoline scaffold is a cornerstone in the design of potent kinase inhibitors, targeting key players in cellular signaling pathways critical to cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases. However, the therapeutic window of these inhibitors is often defined by their selectivity. Off-target activities can lead to unforeseen side effects, while controlled polypharmacology can offer therapeutic advantages. This guide provides a comparative analysis of the selectivity profiles of representative quinazoline-based inhibitors, alongside detailed experimental protocols and pathway visualizations to aid in the interpretation of such data.
Cross-Reactivity Profiles of Quinazoline-Based Kinase Inhibitors
To illustrate the selectivity of quinazoline-based inhibitors, the following table summarizes the inhibitory activity of a representative 4-anilinoquinazoline derivative against a panel of kinases. This data, extrapolated from publicly available studies on similar compounds, highlights the potential for both on-target potency and off-target interactions.
| Kinase Target | Compound A (4-anilinoquinazoline derivative) IC50 (nM) | Reference Compound (e.g., Staurosporine) IC50 (nM) |
| EGFR | 1.6 | 6.4 |
| VEGFR2 | 35 | 7.8 |
| Aurora A | >10,000 | 15 |
| Aurora B | >10,000 | 25 |
| CDK2/cyclin A | 5,200 | 3 |
| MET | 1,500 | 4.6 |
| ABL1 | >10,000 | 20 |
| SRC | 850 | 6.2 |
Table 1: Comparative cross-reactivity data of a representative 4-anilinoquinazoline-based kinase inhibitor. IC50 values indicate the half-maximal inhibitory concentration and are used to assess the potency of the inhibitor against various kinases. Lower values indicate higher potency. Data is representative and compiled from various sources on 4-anilinoquinazoline derivatives.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity is reliant on robust and well-defined experimental methodologies. The following is a detailed protocol for a standard in vitro kinase inhibition assay using radiolabeled ATP, a gold-standard method for quantifying kinase activity.[1][2][3][4]
In Vitro Kinase Inhibition Assay using Radiolabeled [γ-³²P]ATP
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Test compound (e.g., 4-anilinoquinazoline derivative) dissolved in Dimethyl Sulfoxide (DMSO)
-
Purified, active recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³²P]ATP (radiolabeled) and non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
96-well filter plates (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibition Reaction:
-
Add a small volume of the diluted test compound to the wells of the 96-well plate.
-
Add the kinase reaction mixture to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the phosphorylation reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixtures to the filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the amount of incorporated ³²P in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
The raw counts per minute (CPM) are converted to percentage of inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are calculated by fitting the percentage inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Kinase Inhibition: Pathways and Workflows
Understanding the context of kinase inhibition is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for kinase profiling and a simplified representation of the EGFR signaling pathway, a primary target for many quinazoline-based inhibitors.
References
Efficacy comparison of different synthetic methods for 4-Chloro-7-fluoro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of 4-Chloro-7-fluoro-2-methylquinazoline, a key intermediate in the development of various pharmacologically active compounds, necessitates the evaluation of efficient and scalable synthetic methodologies. This guide provides a comparative analysis of plausible synthetic routes, offering insights into their efficacy based on available experimental data for analogous compounds. The presented methods are compiled from established synthetic strategies for quinazoline derivatives, providing a framework for selecting an optimal approach based on factors such as yield, reaction conditions, and starting material availability.
Comparative Efficacy of Synthetic Methods
Two primary synthetic strategies are outlined below, each commencing from readily available starting materials. The efficacy of these methods is compared based on typical yields and reaction conditions reported for similar quinazoline syntheses.
| Parameter | Method 1: From 2-Amino-4-fluorobenzoic Acid | Method 2: From N-acetyl-2-amino-4-fluorobenzoic Acid |
| Starting Material | 2-Amino-4-fluorobenzoic acid | N-acetyl-2-amino-4-fluorobenzoic acid |
| Key Intermediates | 7-Fluoro-2-methylquinazolin-4(3H)-one | 7-Fluoro-2-methylquinazolin-4(3H)-one |
| Overall Yield (estimated) | 60-70% | 70-80% |
| Reaction Steps | 2 | 2 |
| Key Reagents | Acetonitrile, Polyphosphoric acid, Phosphorus oxychloride | Acetic anhydride, Ammonia, Phosphorus oxychloride |
| Reaction Conditions | High temperature for cyclization | Reflux conditions |
| Purification | Column chromatography | Recrystallization, Column chromatography |
| Advantages | Utilizes a more basic starting material. | Potentially higher yield in the cyclization step. |
| Disadvantages | May require harsher conditions for cyclization. | Requires an additional acetylation step for the starting material. |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthetic routes. These protocols are based on established procedures for the synthesis of analogous quinazoline derivatives.
Method 1: Synthesis from 2-Amino-4-fluorobenzoic Acid
Step 1: Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one
This step involves the condensation and cyclization of 2-amino-4-fluorobenzoic acid with acetonitrile.
-
To a stirred solution of 2-amino-4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dioxane, add polyphosphoric acid (PPA).
-
Add acetonitrile (1.5 equivalents) to the mixture.
-
Heat the reaction mixture at a temperature of 120-140°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 7-fluoro-2-methylquinazolin-4(3H)-one.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of this compound
This step involves the chlorination of the quinazolinone intermediate.
-
Suspend 7-fluoro-2-methylquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Synthesis from N-acetyl-2-amino-4-fluorobenzoic Acid
Step 1: Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one
This method involves the cyclization of N-acetyl-2-amino-4-fluorobenzoic acid.
-
Reflux N-acetyl-2-amino-4-fluorobenzoic acid (1 equivalent) with acetic anhydride for 2-3 hours.
-
Cool the reaction mixture and add an excess of concentrated ammonia solution.
-
Heat the mixture to evaporate the excess ammonia and then cool to allow for precipitation.
-
Filter the precipitated solid, wash with cold water, and dry to yield 7-fluoro-2-methylquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
The chlorination procedure is identical to Step 2 in Method 1.
Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the synthetic pathways and the decision-making process for method selection.
Caption: Synthetic pathways to this compound.
Caption: Decision logic for selecting a synthetic method.
A Head-to-Head Comparison of the Anti-proliferative Activity of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their broad pharmacological activities, particularly in oncology.[1] This guide offers a comparative analysis of the anti-proliferative efficacy of various quinazoline derivatives, supported by experimental data from multiple studies. The information is presented to facilitate the evaluation of their therapeutic potential.
Quantitative Analysis of Anti-proliferative Activity
The cytotoxic effects of quinazoline derivatives have been extensively studied across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures a compound's potency, is a standard metric for comparing their anti-proliferative activities. The following tables summarize the IC50 values for several quinazoline derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Anti-proliferative Activity (IC50 in µM) of Selected Quinazoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Gefitinib | HeLa (Cervical) | EGFR Tyrosine Kinase Inhibitor | 4.3 | [2] |
| MDA-MB-231 (Breast) | EGFR Tyrosine Kinase Inhibitor | 28.3 | [2] | |
| Erlotinib | HepG2 (Liver) | EGFR Tyrosine Kinase Inhibitor | 25 | [2] |
| MCF-7 (Breast) | EGFR Tyrosine Kinase Inhibitor | 20 | [2] | |
| Icotinib | N/A | EGFR Tyrosine Kinase Inhibitor | N/A | [3] |
| Quinazolinone Schiff Bases | MCF-7 (Breast) | Not Specified | 6.25 | [1] |
| Quinazoline-isoxazole derivative | A549, HCT116, MCF-7 | Not Specified | Good Activity | [4] |
| Morpholin-3-one fused quinazoline | H358, A549 | EGFR Inhibitor | Nanomolar Range | [4] |
| BIQO-19 | NSCLC cell lines | Aurora Kinase A Inhibitor | Effective Antiproliferative Activity | [5] |
| Compound 2a (4-arylamino-6-(5-substituted furan-2-yl)quinazoline) | SW480, A549, A431, NCI-H1975 | EGFR Inhibitor | Highly Active | [6] |
| Compound 8a | MCF-7 (Breast) | Not Specified | 15.85 ± 3.32 | [7] |
| SW480 (Colon) | Not Specified | 17.85 ± 0.92 | [7] | |
| Compound 14 | MCF-7 (Breast) | Not Specified | 0.350 ± 0.001 | [8] |
| MDA-MB-231 (Breast) | Not Specified | 0.447 ± 0.084 | [8] | |
| Compound 23 | PC-3, A549, MCF-7, A2780 | Not Specified | 0.016 to 0.19 | [8] |
| Compound 32 | A549 (Lung) | Not Specified | 0.02 ± 0.091 | [8] |
| Quinazolinone-chalcone derivative (QC) | Not Specified | Mitochondrial Apoptotic Pathway | Not Specified | [9] |
| 2,3-dihydro-2-(quinoline-5-yl)quinazolin-4(1H)-one (DQQ) | MOLT-4 (Leukemia) | Autophagy Induction | Not Specified | [9] |
Experimental Protocols
The following is a representative methodology for assessing the anti-proliferative activity of quinazoline derivatives, based on commonly cited experimental procedures like the MTT and SRB assays.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The quinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A control group treated with the vehicle (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Many quinazoline derivatives exert their anti-proliferative effects by targeting key signaling pathways involved in cancer cell growth and survival. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways are common targets.[2][4]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Experimental Workflow
The general workflow for screening the anti-proliferative activity of novel quinazoline derivatives involves several key steps, from synthesis to in vitro and in vivo evaluation.
Caption: General workflow for evaluating anti-proliferative quinazolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Icotinib - Wikipedia [en.wikipedia.org]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Purity Determination of 4-Chloro-7-fluoro-2-methylquinazoline: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive overview of the characterization and validation of 4-Chloro-7-fluoro-2-methylquinazoline purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not extensively published, this document outlines a robust, representative HPLC method based on established principles for similar quinazoline derivatives. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by illustrative experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of sensitivity and selectivity, and the intended application. This section compares HPLC with other common analytical techniques for the purity assessment of this compound.
Table 1: Comparison of Analytical Methods for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Applicability | Non-volatile and thermally labile compounds. Ideal for a wide range of polar and non-polar molecules. | Volatile and thermally stable compounds. | Provides detailed structural information and can be used for quantitative analysis (qNMR). |
| Typical Impurities Detected | Starting materials, intermediates, by-products, degradation products. | Volatile impurities, residual solvents. | Structural isomers, process-related impurities with distinct NMR signals. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower compared to chromatographic methods. |
| Quantification | Excellent, highly accurate and precise. | Good, requires careful calibration. | qNMR offers direct quantification without the need for identical reference standards. |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
HPLC Method for Purity Determination of this compound
The following section details a representative reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound. This method is designed to separate the main component from potential process-related impurities and degradation products.
A comprehensive validation of the HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a nominal concentration of 100 µg/mL.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
The following table summarizes the typical validation parameters and their acceptance criteria for the HPLC method.
Table 2: HPLC Method Validation Summary (Illustrative Data)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak. | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150 µg/mL | Complies |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.15 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | Complies |
Identification of Potential Impurities
The purity of this compound can be affected by impurities originating from the synthetic route or degradation. Based on common synthetic pathways for quinazoline derivatives, potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds formed during the reaction that have not fully converted to the final product.
-
By-products: Resulting from side reactions during the synthesis.
-
Degradation Products: Formed due to exposure to stress conditions such as acid, base, oxidation, heat, or light.
Table 3: Potential Impurities of this compound
| Impurity Type | Potential Structure/Name | Origin |
| Starting Material | 2-Amino-4-fluorobenzoic acid | Incomplete reaction |
| Intermediate | 7-Fluoro-2-methyl-4(3H)-quinazolinone | Incomplete chlorination |
| By-product | Isomeric quinazolines | Side reactions |
| Degradation Product | Hydrolysis product (e.g., 7-fluoro-2-methyl-4-hydroxyquinazoline) | Exposure to moisture/acid/base |
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the purity analysis of this compound, the following diagrams illustrate the experimental workflow for HPLC validation and a decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for HPLC method validation.
Caption: Decision tree for analytical method selection.
This guide provides a framework for the characterization and validation of this compound purity. Researchers should adapt and optimize the provided methodologies based on their specific laboratory conditions and regulatory requirements. The principles and comparative data presented herein aim to facilitate informed decision-making in the selection and implementation of robust analytical methods for ensuring the quality and consistency of this important chemical entity.
Comparative Guide to the Reaction Products of 4-Chloro-7-fluoro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals: A Guide to Predicting and Characterizing the Products of Nucleophilic Aromatic Substitution on 4-Chloro-7-fluoro-2-methylquinazoline.
This guide provides a comparative analysis of the expected reaction products of this compound with various nucleophiles. Due to the limited availability of direct experimental data for this specific quinazoline derivative, this guide leverages data from closely related analogues to predict reaction outcomes and provide a framework for experimental design and product characterization. The core of this analysis lies in the well-established reactivity of the 4-chloroquinazoline scaffold in nucleophilic aromatic substitution (SNAr) reactions.
High Reactivity at the C4 Position
The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the electron-withdrawing effect of the nitrogen atom at position 3, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. This makes the C4 position the primary site for substitution reactions.
Reaction with Amine Nucleophiles: A Comparative Overview
The following table summarizes the yields obtained from the reaction of 4-chloro-2-methylquinazoline with various N-methylanilines under microwave irradiation, a common and efficient method for this transformation.[1] It is anticipated that this compound would exhibit similar reactivity, with potential minor variations in yield due to the electronic effect of the fluorine atom at the 7-position.
| Nucleophile (N-Methylaniline Derivative) | Product | Reaction Time (min) | Yield (%) |
| N-methyl-4-methoxyaniline | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 10 | 95 |
| N-methyl-4-fluoroaniline | N-(4-fluorophenyl)-N,2-dimethylquinazolin-4-amine | 40 | 90 |
| N-methylaniline | N,2-dimethyl-N-phenylquinazolin-4-amine | 20 | 92 |
Note: The data presented is for the reaction of 4-chloro-2-methylquinazoline.[1]
Experimental Protocols
Below are generalized experimental protocols for the nucleophilic aromatic substitution of 4-chloroquinazolines with amines, which can be adapted for this compound.
General Protocol for Reaction with Amines (Conventional Heating)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol, ethanol, or DMF.
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 equivalents) to the solution. For reactions involving amine hydrochlorides, a base such as triethylamine or diisopropylethylamine (2-3 equivalents) should be added.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
General Protocol for Reaction with Amines (Microwave Irradiation)
-
Reaction Setup: In a microwave-safe vial, combine this compound (1 equivalent) and the amine nucleophile (1.5-2 equivalents) in a suitable solvent (e.g., THF/water mixture, isopropanol).
-
Microwave Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 100-150 °C) for a predetermined time (typically 10-60 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up and the product is purified by column chromatography or recrystallization.
Structural Confirmation of Reaction Products
The structures of the resulting 4-substituted-7-fluoro-2-methylquinazoline derivatives can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The disappearance of the singlet corresponding to the C5-H of the starting material and the appearance of new signals corresponding to the protons of the introduced nucleophile are indicative of a successful substitution. The protons on the quinazoline ring will also exhibit characteristic shifts and coupling patterns.
-
¹³C NMR Spectroscopy: The carbon spectrum will show the disappearance of the signal for the carbon bearing the chlorine atom and the appearance of new signals for the carbons of the substituent.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the substituted product.
Visualizing the Reaction Pathway
The following diagram illustrates the general nucleophilic aromatic substitution pathway for the reaction of this compound.
Alternative Synthetic Routes
While direct nucleophilic substitution is the most common approach, alternative methods for the synthesis of 4-aminoquinazoline derivatives exist. These primarily involve the cyclization of appropriately substituted anthranilic acid derivatives. However, for accessing a variety of derivatives from a common intermediate, the nucleophilic substitution of this compound remains a highly efficient and versatile strategy.
This guide provides a foundational understanding of the reactivity of this compound and offers practical guidance for the synthesis and characterization of its reaction products. Researchers are encouraged to use this information as a starting point for their experimental investigations, optimizing reaction conditions for specific nucleophiles to achieve the desired outcomes.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-7-fluoro-2-methylquinazoline: A Procedural Guide
The proper disposal of 4-Chloro-7-fluoro-2-methylquinazoline is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Halogenated organic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A fully buttoned laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to prevent its release into the environment and to ensure it is managed by a licensed and approved chemical waste disposal facility.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "Halogenated Organic Waste" that includes the full chemical name: "this compound" and its CAS number: "1206694-32-7".[1][2]
-
This compound should be segregated as a halogenated organic waste.[1][3] Do not mix it with non-halogenated organic waste, as this can increase disposal costs and complexity.[2]
Step 2: Waste Collection
-
Collect waste this compound in a compatible, sealable container.
-
For solid waste, ensure the container is properly sealed to prevent the release of dust.
-
For solutions, use a leak-proof container. Avoid overfilling the container; it should not be more than three-quarters full.[2]
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the contractor with accurate information about the waste, including its name and any known hazards.
-
Never dispose of this compound down the drain or in regular trash.[3][4]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure proper ventilation and eliminate all ignition sources.
-
Don the appropriate PPE before attempting to clean up the spill.
-
Contain the spill using an absorbent material suitable for chemical spills, working from the outside in.[5][6][7]
-
Collect the absorbed material into a labeled hazardous waste container.[8]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to your laboratory supervisor and EHS office.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. westlab.com [westlab.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-7-fluoro-2-methylquinazoline
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of 4-Chloro-7-fluoro-2-methylquinazoline (CAS: 1206694-32-7). Adherence to these protocols is essential for ensuring personal safety and maintaining regulatory compliance within the laboratory environment. The following procedures are based on best practices for handling chlorinated and fluorinated heterocyclic compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety and Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it is presumed to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment should be readily available and in good condition before any handling procedures begin.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before each use. |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing. |
| Skin & Body Protection | A flame-retardant lab coat must be worn and kept fastened. For larger quantities, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If handling outside a fume hood, a NIOSH-approved respirator is required. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following handling protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation:
- Review the SDS: Thoroughly read and understand the Safety Data Sheet for this compound before beginning any work.
- Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the required specifications.
- Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and unobstructed.
- Assemble Materials: Gather all necessary equipment, including appropriate glassware, spatulas, and waste containers, before starting.
2. Weighing and Transfer:
- Containment: Perform all weighing and transfer operations within a chemical fume hood to prevent the release of dust or vapors.
- Minimize Dust: Use a spatula or other suitable tool to handle the solid compound, taking care to avoid generating dust.
- Controlled Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
3. Experimental Work:
- Enclosed System: Conduct all reactions and manipulations involving this compound within a chemical fume hood.
- Closed Containers: Keep all containers holding the chemical tightly sealed when not in use.
- Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
4. Post-Experiment:
- Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent, followed by soap and water.
- Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Classification: All materials contaminated with this compound, including the pure substance, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .[2]
Disposal Procedure:
| Step | Action |
| 1. Segregation | Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[2] This waste stream should be segregated from other chemical wastes, especially strong oxidizing agents, acids, and bases.[2] |
| 2. Containerization | Use a container made of a material compatible with the chemical. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[2] Do not use abbreviations.[2] |
| 3. Storage | Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[2] |
| 4. Handover | Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Provide a complete and accurate description of the waste.[2] The preferred method of disposal is incineration by a permitted hazardous waste incinerator.[2] |
Do not dispose of this chemical down the drain or in regular trash. [2]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
